MRT67307
Description
IKK (IκB(inhibitor of NF-κB (nuclear factor κB)) kinase) family inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O2/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBGBACORPRCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=CC(=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659192 | |
| Record name | N-{3-[(5-Cyclopropyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190378-57-4 | |
| Record name | MRT-67307 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190378574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{3-[(5-Cyclopropyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MRT-67307 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEY37JZ4XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MRT67307
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT67307 is a potent, cell-permeable small molecule inhibitor with a multifaceted mechanism of action, primarily targeting key kinases involved in innate immunity and autophagy. It functions as a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), as well as a highly effective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2][3][4] This targeted inhibition disrupts critical signaling pathways, leading to the suppression of type I interferon production and the blockade of autophagic flux. This guide provides a comprehensive overview of the mechanism of action of this compound, including its target profile, impact on signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Dual Inhibition of TBK1/IKKε and ULK1/ULK2
This compound exerts its biological effects through the competitive inhibition of the ATP-binding sites of its target kinases. Its primary targets are members of the IKK-related kinase family, TBK1 and IKKε, and the ULK family, ULK1 and ULK2.
Inhibition of the TBK1/IKKε Axis in Innate Immunity
TBK1 and IKKε are crucial serine/threonine kinases that regulate the production of type I interferons (IFNs) in response to viral and bacterial infections.[5] Upon activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), these kinases phosphorylate and activate the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][6] Activated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of IFN-β and other IFN-stimulated genes (ISGs).[6]
This compound potently inhibits the kinase activity of both TBK1 and IKKε, thereby preventing the phosphorylation of IRF3.[3][7] This blockade of IRF3 activation leads to a significant reduction in the production of IFN-β.[7][8] Notably, this compound shows high selectivity for TBK1/IKKε over the canonical IKKs, IKKα and IKKβ, and therefore does not affect the NF-κB signaling pathway at concentrations where it effectively inhibits IRF3 activation.[3]
Inhibition of the ULK1/ULK2 Axis in Autophagy
ULK1 and ULK2 are serine/threonine kinases that play a central role in the initiation of autophagy, a cellular process for the degradation and recycling of cytoplasmic components.[2] Autophagy is initiated by the formation of a phagophore, and ULK1/ULK2 are key components of the pre-initiation complex that governs this process. A critical step in autophagy initiation is the ULK1/ULK2-mediated phosphorylation of components of the autophagy machinery, including ATG13.
This compound is a highly potent inhibitor of both ULK1 and ULK2.[1][4] By inhibiting ULK1/ULK2, this compound blocks the phosphorylation of their substrates, such as ATG13, which is a critical event for the initiation of the autophagic process.[1][7] This leads to a halt in the formation of autophagosomes and a blockage of autophagic flux.[1][2]
Quantitative Data
The inhibitory activity of this compound against its primary kinase targets has been quantified through in vitro biochemical assays.
| Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| TBK1 | 19 | Cell-free assay, 0.1 mM ATP | [1][4] |
| IKKε | 160 | Cell-free assay, 0.1 mM ATP | [1][4] |
| ULK1 | 45 | In vitro assay | [1][4] |
| ULK2 | 38 | In vitro assay | [1][4] |
Signaling Pathways
The inhibitory action of this compound has significant consequences for key cellular signaling pathways.
TBK1/IKKε Signaling Pathway
The following diagram illustrates the canonical TBK1/IKKε signaling pathway leading to IRF3 activation and its inhibition by this compound.
Caption: Inhibition of the TBK1/IKKε pathway by this compound.
ULK1/ULK2 Autophagy Initiation Pathway
The diagram below depicts the role of ULK1/ULK2 in autophagy initiation and its disruption by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. invivogen.com [invivogen.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel cross-talk within the IKK family controls innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. portlandpress.com [portlandpress.com]
MRT67307: A Technical Guide to its Molecular Targets and Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT67307 is a potent and reversible small molecule inhibitor with significant activity against key kinases involved in innate immunity and autophagy. Primarily targeting TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), this compound effectively blocks the phosphorylation of interferon regulatory factor 3 (IRF3), a critical step in the production of type I interferons. Additionally, this compound demonstrates potent inhibition of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, central regulators of the autophagy initiation complex. This dual activity makes this compound a valuable tool for investigating the intricate crosstalk between these two fundamental cellular processes. This document provides a comprehensive overview of this compound's targets, its impact on associated signaling pathways, and detailed protocols for key experimental assays.
Molecular Targets of this compound
This compound exhibits inhibitory activity against a specific subset of kinases. The primary targets and their corresponding in vitro potencies are summarized in the table below.
| Target Kinase | IC50 (nM) | Assay Conditions |
| TBK1 | 19 | 0.1 mM ATP, cell-free assay[1][2][3][4][5] |
| IKKε | 160 | 0.1 mM ATP, cell-free assay[1][2][3][4][5] |
| ULK1 | 45 | Cell-free assay[1][3][4][5] |
| ULK2 | 38 | Cell-free assay[1][3][4][5] |
Notably, this compound shows high selectivity for these kinases, with no significant inhibition of the canonical IKKs, IKKα or IKKβ, even at concentrations up to 10 μM[1][3][5].
Core Signaling Pathways Modulated by this compound
The inhibitory action of this compound has profound effects on two major signaling pathways: the innate immune response and autophagy.
Inhibition of the TBK1/IKKε-IRF3 Axis in Innate Immunity
TBK1 and IKKε are crucial kinases in the signaling cascades initiated by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), upon detection of pathogen-associated molecular patterns (PAMPs)[4]. Activation of these kinases leads to the phosphorylation of the transcription factor IRF3. Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs), which are essential for establishing an antiviral state[4][6][7]. This compound, by directly inhibiting TBK1 and IKKε, prevents the phosphorylation of IRF3 and consequently blocks the downstream production of type I interferons[6][7].
Blockade of Autophagy Initiation via ULK1/ULK2 Inhibition
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. ULK1 and ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy. They are key components of the ULK1 complex, which is negatively regulated by mTORC1 under nutrient-rich conditions. Upon nutrient starvation or other cellular stresses, mTORC1 is inactivated, leading to the activation of the ULK1 complex and the subsequent initiation of phagophore formation. This compound potently inhibits the kinase activity of ULK1 and ULK2, thereby blocking the initiation of autophagy[1].
Detailed Experimental Protocols
The following protocols provide a framework for assessing the activity of this compound in both in vitro and cellular contexts.
In Vitro Kinase Assay (Radiometric)
This protocol is adapted for measuring the direct inhibition of TBK1, IKKε, ULK1, or ULK2 by this compound.
Workflow Diagram:
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 4. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 5. assaygenie.com [assaygenie.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. revvity.com [revvity.com]
The Role of MRT67307 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT67307 is a potent and selective small molecule inhibitor with a multifaceted role in the regulation of innate immune signaling pathways. Initially developed as a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), it has emerged as a critical tool for dissecting the complex interplay between antiviral immunity, inflammation, and autophagy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling cascades, and detailed experimental protocols for its application in innate immunity research.
Core Mechanism of Action
This compound exerts its primary effects through the competitive inhibition of the ATP-binding sites of several key kinases involved in innate immunity and cellular homeostasis. Its principal targets are TBK1 and IKKε, two non-canonical IκB kinases that play a pivotal role in the phosphorylation and activation of the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2] Activated IRF3 translocates to the nucleus and drives the expression of type I interferons (IFN-α/β) and other interferon-stimulated genes (ISGs), which are crucial for establishing an antiviral state.[1][2]
Beyond its effects on the TBK1/IKKε axis, this compound is also a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key initiators of the autophagy process.[3] This dual activity allows for the investigation of the intricate crosstalk between innate immunity and autophagy.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against its primary kinase targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) | Reference |
| TBK1 | 19 | [3] |
| IKKε | 160 | [3] |
| ULK1 | 45 | [3] |
| ULK2 | 38 | [3] |
Impact on Cytokine Production
This compound has demonstrated a significant modulatory effect on the production of cytokines in various immune cell types. By inhibiting the TBK1/IKKε/IRF3 signaling pathway, this compound effectively prevents the production of type I interferons (e.g., IFN-β) in macrophages stimulated with Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS) and polyinosinic:polycytidylic acid (poly(I:C)).[3]
Furthermore, studies have shown that treatment with this compound can lead to a reduction in the expression of pro-inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α) by 30% to 80%, depending on the specific cytokine.[1]
Signaling Pathways and Crosstalk
The signaling pathways affected by this compound are central to the innate immune response. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition by this compound.
TBK1/IKKε Signaling Pathway
Caption: TBK1/IKKε signaling pathway and inhibition by this compound.
ULK1/2 and Autophagy Initiation Pathway
References
MRT67307: A Technical Guide to a Dual TBK1/IKKε Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT67307 is a potent and selective small molecule inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two key serine/threonine kinases that play a pivotal role in innate immunity and other cellular processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in-cell efficacy, and detailed experimental protocols. The information presented is intended to support researchers and drug development professionals in utilizing this compound as a tool to investigate the physiological and pathological roles of TBK1 and IKKε.
Introduction
TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are non-canonical IKK kinases that are essential for the production of type I interferons (IFNs) in response to viral and bacterial infections.[1] Upon activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), TBK1 and IKKε are recruited to signaling complexes where they phosphorylate and activate the transcription factor interferon regulatory factor 3 (IRF3).[1][2] Activated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of IFN-β and other IFN-stimulated genes (ISGs).[2][3] Beyond their role in innate immunity, TBK1 and IKKε have been implicated in other cellular processes, including autophagy, NLRP3 inflammasome regulation, and oncogenesis.[4][5][6]
This compound is a reversible kinase inhibitor that potently targets both TBK1 and IKKε.[3] Its ability to selectively block these kinases without significantly affecting the canonical IKKs (IKKα and IKKβ) makes it a valuable tool for dissecting the specific functions of the TBK1/IKKε axis.[3][7] This guide summarizes the key quantitative data on this compound's inhibitory activity and provides detailed methodologies for its use in various experimental settings.
Quantitative Data
The inhibitory activity of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) | Assay Conditions | Reference(s) |
| TBK1 | 19 | 0.1 mM ATP | [7][8] |
| IKKε | 160 | 0.1 mM ATP | [7][8] |
| ULK1 | 45 | Not specified | [7][8] |
| ULK2 | 38 | Not specified | [7][8] |
| MARK1 | 27 | Not specified | [9] |
| MARK2 | 52 | Not specified | [9] |
| MARK3 | 33 | Not specified | [9] |
| MARK4 | 48 | Not specified | [9] |
| NUAK1 | 230 | Not specified | [9] |
| SIK1 | 250 | Not specified | [9] |
| SIK2 | 67 | Not specified | [9] |
| SIK3 | 430 | Not specified | [9] |
| IKKα | >10,000 | Not specified | [7][8] |
| IKKβ | >10,000 | Not specified | [7][8] |
Table 1: In vitro inhibitory activity of this compound against a panel of kinases.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of TBK1 and IKKε. This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade.
Inhibition of the IRF3 Pathway
A primary consequence of TBK1/IKKε inhibition by this compound is the suppression of the IRF3-mediated type I interferon response.[3] In response to stimuli like lipopolysaccharide (LPS) or poly(I:C), TBK1/IKKε phosphorylate IRF3 at specific serine residues, including Ser396.[2][10] This phosphorylation is a critical step for IRF3 dimerization and nuclear translocation to induce IFN-β gene expression.[2] this compound effectively blocks this phosphorylation event.[8][10]
Modulation of Autophagy
This compound is also a potent inhibitor of ULK1 and ULK2, key kinases that initiate the process of autophagy.[4][8] Autophagy is a cellular degradation and recycling process that is crucial for maintaining cellular homeostasis. The inhibition of ULK1/ULK2 by this compound blocks autophagic flux, leading to the accumulation of stalled early autophagosomal structures.[4][11] This is evidenced by the reduction of phosphorylation of ATG13, a direct substrate of ULK1.[8]
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity and effects of this compound.
In Vitro Kinase Assay
This protocol is for determining the IC50 of this compound against a specific kinase in a cell-free system.
Materials:
-
Recombinant active kinase (e.g., TBK1, IKKε)
-
Kinase substrate (e.g., myelin basic protein for TBK1/IKKε)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer: 50 mM Tris-HCl (pH 7.5), 0.1% 2-mercaptoethanol, 0.1 mM EGTA, 10 mM magnesium acetate.[12]
-
[γ-³²P]ATP (2500 c.p.m./pmol)[12]
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant kinase and its substrate, diluted in the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the kinase-substrate mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.[12]
-
Incubate the reaction mixture at 30°C for 15 minutes.[12]
-
Terminate the reaction by adding SDS and EDTA to final concentrations of 1.0% (w/v) and 20 mM, respectively.[12]
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensities to determine the percentage of kinase inhibition at each this compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for IRF3 Phosphorylation
This protocol describes how to assess the effect of this compound on IRF3 phosphorylation in cultured cells using immunoblotting.
Materials:
-
Bone-marrow-derived macrophages (BMDMs) or other suitable cell line (e.g., RAW264.7)[8][10]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Stimulant (e.g., 100 ng/ml LPS or 10 µg/ml poly(I:C))[2][10]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Immunoblotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 - 10 µM) or DMSO for 1 hour.[8][10] A concentration of 2 µM is often sufficient to prevent IRF3 phosphorylation.[8]
-
Stimulate the cells with LPS or poly(I:C) for the desired time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total IRF3 and a loading control (e.g., α-tubulin) to ensure equal loading.
Autophagy Flux Assay
This protocol allows for the assessment of this compound's effect on autophagy by monitoring LC3-II turnover.
Materials:
-
Mouse embryonic fibroblasts (MEFs) or other suitable cell line[8]
-
Complete cell culture medium and Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy[12]
-
This compound stock solution (10 mM in DMSO)
-
Bafilomycin A1 (an inhibitor of lysosomal degradation)
-
Lysis buffer
-
Primary antibodies: anti-LC3, anti-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Immunoblotting equipment
Procedure:
-
Seed cells and allow them to adhere.
-
To induce autophagy, wash the cells twice and incubate in EBSS for 1 hour.[12]
-
Treat the cells with this compound (e.g., 10 µM) or DMSO in the presence or absence of 50 nM Bafilomycin A1 for the final 1-2 hours of the starvation period.[12]
-
Lyse the cells and perform immunoblotting as described in section 4.2.
-
Probe the membrane with an anti-LC3 antibody. The accumulation of the lipidated form, LC3-II, in the presence of Bafilomycin A1 indicates the autophagic flux. Inhibition of this accumulation by this compound demonstrates a blockage in the autophagy pathway.
-
Re-probe for a loading control.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of TBK1 and IKKε in various biological processes. Its dual specificity, coupled with its selectivity over canonical IKKs, allows for targeted interrogation of the non-canonical IKK signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of innate immunity, autophagy, and other TBK1/IKKε-mediated cellular events. As with any inhibitor, it is crucial to consider its off-target effects, such as the inhibition of ULK1/ULK2 and certain MARK and SIK family kinases, when interpreting experimental results.
References
- 1. IKKε and TBK1 are essential components of the IRF3 signaling pathway | Semantic Scholar [semanticscholar.org]
- 2. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. The role of TBK1 and IKKε in the expression and activation of Pellino 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
The Function of MRT67307 in Cellular Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT67307 is a potent and versatile small molecule inhibitor with significant implications for cellular signaling research. Primarily recognized as a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), it also exhibits robust inhibitory activity against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. This dual-action profile makes this compound a critical tool for dissecting the intricate signaling pathways governing innate immunity, inflammation, and autophagy. This technical guide provides a comprehensive overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.
Core Mechanism of Action
This compound is a cell-permeable, ATP-competitive, and reversible kinase inhibitor.[1] Its primary mechanism involves the inhibition of two key sets of kinases:
-
TBK1/IKKε: These non-canonical IκB kinases are central to the innate immune response. They are responsible for phosphorylating and activating interferon regulatory factor 3 (IRF3), a transcription factor that drives the expression of type I interferons and other antiviral genes.[2][3][4] By inhibiting TBK1 and IKKε, this compound effectively blocks this crucial step in the antiviral signaling cascade.[2] Notably, this compound shows high selectivity for TBK1/IKKε over the canonical IKKα and IKKβ, which are key regulators of the NF-κB signaling pathway.[5][6][7]
-
ULK1/ULK2: These serine/threonine kinases are essential for the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[8] ULK1/ULK2 are key components of the autophagy initiation complex, and their kinase activity is critical for the formation of the autophagosome.[1][8] this compound's inhibition of ULK1/ULK2 leads to a blockage of autophagic flux.[5][6][7][8][9]
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| Target Kinase | IC50 (nM) | Notes |
| TBK1 | 19 | [5][6][7][10][11] |
| IKKε | 160 | [5][6][7][10][11] |
| ULK1 | 45 | [5][6][7][9] |
| ULK2 | 38 | [5][6][7][9] |
| MARK1 | 27 | [1] |
| MARK2 | 52 | [1] |
| MARK3 | 36 | [1] |
| MARK4 | 41 | [1] |
| NUAK1 | 230 | [3] |
| SIK1 | 250 | [3] |
| SIK2 | 67 | [1][3] |
| SIK3 | 430 | [3] |
| IKKα | >10,000 | [5][6][7] |
| IKKβ | >10,000 | [5][6][7] |
Signaling Pathways Modulated by this compound
This compound's inhibitory actions have profound effects on two major signaling pathways: the TBK1/IKKε-mediated innate immune response and the ULK1/ULK2-dependent autophagy pathway.
Inhibition of the TBK1/IKKε-IRF3 Signaling Pathway
The following diagram illustrates the canonical TBK1/IKKε signaling pathway and the point of inhibition by this compound.
Inhibition of the ULK1/ULK2-Mediated Autophagy Pathway
The following diagram depicts the initial steps of autophagy and how this compound intervenes.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the function of this compound.
In Vitro Kinase Assay for TBK1/IKKε or ULK1/ULK2
This protocol is designed to measure the direct inhibitory effect of this compound on its target kinases.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant kinase (e.g., TBK1 or ULK1), the specific substrate (e.g., recombinant IRF3 for TBK1), and kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol).[11]
-
Inhibitor Addition: Add this compound at a range of concentrations (e.g., 1 nM to 10 µM) or DMSO as a vehicle control to the reaction tubes.[5]
-
Reaction Initiation: Start the kinase reaction by adding ATP to a final concentration of 0.1 mM.[6][11] For radiometric assays, include [γ-32P]ATP.
-
Incubation: Incubate the reactions at 30°C for 15-30 minutes.[11]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Radiometric: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Non-radiometric: Separate the products by SDS-PAGE, transfer to a membrane, and perform a western blot using a phospho-specific antibody against the substrate.
-
Cellular Assay for IRF3 Phosphorylation
This protocol details the assessment of this compound's effect on IRF3 phosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., bone-marrow-derived macrophages, 293T cells) and grow to 70-80% confluency.[5][11]
-
Pre-treat the cells with this compound (e.g., 2 µM) or DMSO for 1 hour.[5]
-
Stimulate the cells with a TBK1/IKKε activator, such as poly(I:C) or Sendai virus, for the appropriate time (e.g., 1-4 hours).[5]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IRF3 (e.g., Ser396) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total IRF3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Autophagy Flux Assay by LC3-II Immunoblotting
This protocol measures the impact of this compound on autophagic flux by monitoring the levels of LC3-II.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., mouse embryonic fibroblasts - MEFs) and grow to approximately 75% confluency.[11]
-
Treat the cells with this compound (e.g., 10 µM) or DMSO.[5][11]
-
To induce autophagy, cells can be starved by incubating in Earle's Balanced Salt Solution (EBSS) for 1-2 hours.[11]
-
To measure autophagic flux, a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) is added for the last 1-2 hours of the treatment period to block the degradation of LC3-II.
-
-
Cell Lysis and Western Blotting:
-
Follow the cell lysis and western blotting procedures as described in section 4.2.
-
Use a primary antibody that detects both LC3-I and LC3-II.
-
The accumulation of the lower band (LC3-II) in the presence of a lysosomal inhibitor is indicative of autophagic flux. Inhibition of this accumulation by this compound demonstrates its blocking effect on autophagy.
-
Probe for a loading control to normalize the results.
-
Conclusion
This compound is a powerful and specific inhibitor of TBK1/IKKε and ULK1/ULK2 kinases. Its ability to concurrently modulate the innate immune response and autophagy provides a unique tool for researchers to explore the crosstalk between these two fundamental cellular processes. The data and protocols presented in this guide offer a solid foundation for utilizing this compound to advance our understanding of these signaling pathways in health and disease, and to facilitate the development of novel therapeutic strategies.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Unraveling MRT67307: A Dual Inhibitor of Autophagy and Inflammatory Signaling
A Technical Whitepaper on the Discovery, Mechanism, and Development of a Potent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT67307 is a potent, reversible, and ATP-competitive small molecule inhibitor with a multifaceted pharmacological profile. Initially identified as a dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε), it has also been characterized as a highly effective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. This dual activity allows this compound to modulate two critical cellular pathways: innate immunity signaling and autophagy. Its ability to block the phosphorylation of interferon regulatory factor 3 (IRF3) and halt the autophagic process makes it a valuable tool for investigating these pathways and a potential lead compound for therapeutic development in inflammatory diseases and cancer. This document provides an in-depth technical overview of this compound, including its discovery, mechanism of action, key quantitative data, and detailed experimental protocols.
Introduction
The intricate signaling networks governing cellular homeostasis and response to stress are prime targets for therapeutic intervention. Two such interconnected pathways are the innate immune response, orchestrated by kinases like TBK1 and IKKε, and the cellular recycling process of autophagy, initiated by the ULK1/2 complex. The discovery of small molecules capable of modulating these pathways is of significant interest in drug discovery. This compound, a pyrimidine derivative, has emerged as a key chemical probe due to its potent and dual inhibition of both the TBK1/IKKε and ULK1/2 kinase families. This whitepaper serves as a comprehensive technical guide to the discovery and development of this compound.
Discovery and Chemical Properties
This compound was identified through in vitro screening of known kinase inhibitors.[1] It is a derivative of BX795, another TBK1/IKKε inhibitor, but was found to possess a distinct and potent inhibitory activity against ULK1 and ULK2.[1][2]
Chemical Information:
| Property | Value |
| CAS Number | 1190378-57-4 |
| Chemical Formula | C₂₆H₃₆N₆O₂ |
| Molecular Weight | 464.60 g/mol |
| Purity | ≥ 95% (UHPLC) |
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of two key sets of kinases:
-
TBK1 and IKKε Inhibition: this compound is a potent, reversible inhibitor of TBK1 and IKKε.[2] These kinases are central to the innate immune response, particularly in the signaling cascade that leads to the production of type I interferons. By inhibiting TBK1 and IKKε, this compound prevents the phosphorylation of the transcription factor IRF3.[2][3] This, in turn, blocks the expression of interferon-stimulated genes (ISGs).[2] Notably, this compound does not affect the canonical NF-κB signaling pathway, as it does not inhibit IKKα or IKKβ.[2][4]
-
ULK1 and ULK2 Inhibition: this compound is also a highly potent inhibitor of ULK1 and ULK2, the mammalian orthologs of the yeast Atg1 kinase.[4][5] These serine/threonine kinases are essential for the initiation of autophagy, a catabolic process responsible for the degradation of cellular components.[1] By inhibiting ULK1/2, this compound effectively blocks the autophagic process in cells.[4][5]
Quantitative Data
The inhibitory activity of this compound has been quantified against its primary kinase targets. The following tables summarize the key in vitro potency data.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC₅₀ (nM) | Assay Conditions |
| TBK1 | 19 | 0.1 mM ATP |
| IKKε | 160 | 0.1 mM ATP |
| ULK1 | 45 | Not specified |
| ULK2 | 38 | Not specified |
| IKKα | > 10,000 | Not specified |
| IKKβ | > 10,000 | Not specified |
| MARK1-4 | 27-52 | Not specified |
| NUAK1 | 230 | Not specified |
| SIK1 | 250 | Not specified |
| SIK2 | 67 | Not specified |
| SIK3 | 430 | Not specified |
Data compiled from multiple sources.[3][4][5]
Signaling Pathways
The dual inhibitory nature of this compound allows it to intersect with two critical cellular signaling pathways.
Caption: this compound inhibits TBK1/IKKε signaling.
Caption: this compound blocks the autophagy pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments used in the characterization of this compound.
In Vitro Kinase Assay (Radiometric)
This protocol is a generalized procedure for determining the IC₅₀ of this compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., TBK1, IKKε, ULK1, ULK2)
-
Substrate peptide or protein
-
Kinase buffer: 50 mM Tris/HCl (pH 7.5), 0.1% 2-mercaptoethanol, 0.1 mM EGTA, 10 mM magnesium acetate
-
[γ-³²P]ATP
-
This compound (stock solution in DMSO)
-
SDS and EDTA solution
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction tube, combine the kinase and substrate in the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control).
-
Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.
-
Incubate the reaction at 30°C for 15 minutes.
-
Terminate the reaction by adding SDS and EDTA to final concentrations of 1.0% (w/v) and 20 mM, respectively.[6]
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Cellular IRF3 Phosphorylation Assay
This protocol describes a method to assess the effect of this compound on IRF3 phosphorylation in a cellular context.
Materials:
-
Bone-marrow-derived macrophages (BMDMs) or other suitable cell line
-
Cell culture medium
-
Poly(I:C) or other innate immune stimulus
-
This compound (stock solution in DMSO)
-
Lysis buffer
-
Antibodies: anti-phospho-IRF3, anti-total-IRF3, and a loading control (e.g., anti-β-actin)
-
Western blotting reagents and equipment
Procedure:
-
Plate BMDMs and allow them to adhere.
-
Pre-treat the cells with this compound (e.g., 2 µM) or DMSO for a specified time.[5]
-
Stimulate the cells with poly(I:C).
-
Lyse the cells and collect the protein lysates.
-
Perform western blotting using antibodies against phospho-IRF3, total IRF3, and a loading control.
-
Analyze the resulting bands to determine the effect of this compound on IRF3 phosphorylation.
Autophagy Flux Assay (LC3-II Turnover)
This assay measures the effect of this compound on the autophagic flux by monitoring the levels of LC3-II.
Materials:
-
Mouse embryonic fibroblasts (MEFs) or other suitable cell line
-
Complete cell culture medium and Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy
-
This compound (stock solution in DMSO)
-
Bafilomycin A1 (lysosomal inhibitor)
-
Lysis buffer
-
Antibodies: anti-LC3 and a loading control
-
Western blotting reagents and equipment
Procedure:
-
Plate MEFs and grow to approximately 75% confluency.[1]
-
Treat the cells with this compound (e.g., 10 µM) or DMSO in the presence or absence of Bafilomycin A1.[1][5]
-
Induce autophagy by replacing the complete medium with EBSS for a defined period (e.g., 1 hour).[1]
-
Lyse the cells and perform western blotting for LC3.
-
Compare the levels of LC3-II in the different treatment groups. An accumulation of LC3-II in the presence of Bafilomycin A1 that is blocked by this compound indicates an inhibition of autophagic flux.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a kinase inhibitor like this compound.
Caption: Workflow for kinase inhibitor characterization.
Applications and Future Directions
The dual inhibitory activity of this compound makes it a versatile research tool and a starting point for drug discovery programs.
-
Research Tool: this compound is invaluable for dissecting the roles of TBK1/IKKε and ULK1/2 in various biological processes. It can be used to study the interplay between innate immunity and autophagy in health and disease.[7] For example, it has been used to investigate inflammatory responses, viral infection, and T-cell receptor signaling.[7][8][9]
-
Drug Discovery: As a potent inhibitor of kinases implicated in cancer and inflammatory disorders, this compound serves as a valuable lead compound.[7] Further optimization of its structure could lead to the development of more selective inhibitors with improved pharmacokinetic properties for therapeutic use. For instance, its ability to modulate the tumor microenvironment by altering cytokine production and autophagy could be therapeutically beneficial.[3] Additionally, it has been shown to enhance the transduction of natural killer (NK) cells with lentiviral vectors, a significant advancement for NK cell-based therapies.[10]
Conclusion
This compound is a well-characterized dual inhibitor of the TBK1/IKKε and ULK1/2 kinases. Its ability to potently and selectively modulate both innate immune signaling and autophagy provides a powerful tool for researchers. The comprehensive data and protocols presented in this whitepaper offer a solid foundation for utilizing this compound in future investigations and as a scaffold for the development of novel therapeutics targeting these critical cellular pathways. Continued exploration of this compound and its derivatives holds promise for advancing our understanding of complex diseases and developing innovative treatment strategies.
References
- 1. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound treatments for enhancing NK cells (SJ-21-0020) | St. Jude Research [stjude.org]
MRT67307: A Technical Guide to its Inhibitory Effect on IRF3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRT67307 is a potent, cell-permeable small molecule that functions as a dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε)[1][2][3][4]. These two kinases are central to the innate immune response, acting as the primary catalysts for the phosphorylation and subsequent activation of Interferon Regulatory Factor 3 (IRF3)[5][6][7]. By directly inhibiting TBK1 and IKKε, this compound effectively prevents the phosphorylation of IRF3, thereby blocking its dimerization, nuclear translocation, and the transcription of type I interferons (IFNs) and other interferon-stimulated genes (ISGs)[3][8]. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on target kinases, detailed experimental protocols for assessing its impact on IRF3 phosphorylation, and diagrams of the relevant signaling pathways.
Introduction: The TBK1/IKKε-IRF3 Signaling Axis
The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs), such as viral double-stranded RNA (dsRNA) or bacterial lipopolysaccharide (LPS), by pattern recognition receptors (PRRs)[9][10]. This recognition initiates signaling cascades that converge on the activation of the non-canonical IKK-related kinases, TBK1 and IKKε[7][9].
Upon activation, TBK1 and IKKε phosphorylate IRF3 on multiple serine/threonine residues in its C-terminal domain[11][12]. This phosphorylation event is the critical switch for IRF3 activation, inducing a conformational change that leads to its dimerization[6][11][13]. The activated IRF3 dimer then translocates from the cytoplasm to the nucleus, where it binds to specific DNA elements in the promoters of target genes, most notably IFN-β, driving their transcription[5][13]. The subsequent production and secretion of type I IFNs establish a broad antiviral state. Given their pivotal role, TBK1 and IKKε are key targets for modulating inflammatory and antiviral responses.
Mechanism of Action of this compound
This compound is a reversible kinase inhibitor that targets the ATP-binding pocket of TBK1 and IKKε, preventing the transfer of phosphate to their substrates, including IRF3[3]. It is derived from the compound BX795 but exhibits greater selectivity, as it does not inhibit the canonical IKKs (IKKα or IKKβ) at concentrations up to 10 μM[1][2][3][14]. This specificity makes this compound a valuable tool for dissecting the IRF3 pathway without directly affecting the canonical NF-κB signaling pathway[3].
The inhibitory action of this compound on TBK1/IKKε directly blocks the downstream phosphorylation of IRF3, thus preventing the induction of the type I interferon response[3][8].
Quantitative Data on this compound Activity
The potency of this compound has been quantified through in vitro kinase assays and observed in cellular contexts. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Target Kinase | IC₅₀ (nM) | Assay Conditions | Reference(s) |
| TBK1 | 19 | Assayed at 0.1 mM ATP | [1][2][4][14][15] |
| IKKε | 160 | Assayed at 0.1 mM ATP | [1][2][4][14][15] |
| ULK1 | 45 | Not specified | [1][2][4][14] |
| ULK2 | 38 | Not specified | [1][2][4][14] |
| IKKα | >10,000 | Not specified | [1][2][4][14] |
| IKKβ | >10,000 | Not specified | [1][2][4][14] |
Table 2: Cellular Effects of this compound on IRF3 Pathway
| Effect | Cell Type | Concentration | Key Finding | Reference(s) |
| Prevention of IRF3 Phosphorylation | Bone-Marrow-Derived Macrophages (BMDMs) | 2 µM | Completely prevents poly(I:C)-induced IRF3 phosphorylation. | [1][14] |
| Prevention of IFNβ Production | Macrophages | 1 nM - 10 µM | Dose-dependently prevents IFNβ production. | [1][14] |
| Inhibition of ISG Expression | Human Primary Bronchial Epithelial Cells | Not specified | Significantly decreased TLR3-, cGAS-, and RIG-I/MDA5-driven IFNB1 and ISG expression. | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on IRF3 phosphorylation.
Protocol 1: In Vitro Kinase Assay for TBK1/IKKε Inhibition
This protocol is a generalized method for determining the IC₅₀ value of this compound against its target kinases in a cell-free system.
Objective: To quantify the concentration of this compound required to inhibit 50% of TBK1 or IKKε kinase activity.
Materials:
-
Recombinant human TBK1 or IKKε enzyme.
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100).
-
Substrate: A peptide substrate for TBK1/IKKε or a recombinant inactive IRF3 protein.
-
ATP: Typically [γ-³²P]ATP for radiometric detection or unlabeled ATP for antibody-based detection.
-
This compound: Stock solution in DMSO, serially diluted.
-
96-well plates.
-
Phosphocellulose paper or specific antibodies for detection.
-
Scintillation counter or plate reader.
Methodology:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the specific kinase (TBK1 or IKKε), and the substrate.
-
Inhibitor Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells. A typical concentration range would span from low nanomolar to high micromolar. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding ATP (e.g., to a final concentration of 0.1 mM as cited in literature[1][4][14]). Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Detection:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Antibody-based (e.g., ELISA): Use a phosphospecific antibody that recognizes the phosphorylated substrate to quantify the reaction product.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cellular Assay for IRF3 Phosphorylation by Western Blot
This protocol details the method to visually and semi-quantitatively assess the inhibition of IRF3 phosphorylation by this compound in a cellular context.
Objective: To determine the effect of this compound on IRF3 phosphorylation in cells stimulated to activate the innate immune response.
Materials:
-
Cell line (e.g., Bone-Marrow-Derived Macrophages, HEK293T, A549).
-
Cell culture medium and supplements.
-
Stimulant: Poly(I:C) for TLR3/RIG-I activation or LPS for TLR4 activation.
-
This compound (in DMSO).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-IRF3 (e.g., Ser396), Rabbit anti-total-IRF3, Mouse anti-β-actin (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 2 µM) or DMSO (vehicle control) for 1 hour[1][14].
-
Stimulation: Add the stimulant (e.g., 10 µg/mL poly(I:C)) to the media and incubate for the required time (e.g., 2-6 hours) to induce IRF3 phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins on a 10-12% polyacrylamide gel[16]. The phosphorylated forms of IRF3 often exhibit a mobility shift (appear as slower-migrating bands) compared to the non-phosphorylated form[17][18].
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Detection:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRF3 (p-IRF3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Perform detection using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: To confirm equal protein loading and total IRF3 levels, the membrane can be stripped and re-probed with antibodies for total IRF3 and a loading control like β-actin.
Conclusion
This compound is a selective and potent dual inhibitor of the kinases TBK1 and IKKε. Its mechanism of action—preventing the ATP-dependent phosphorylation of kinase substrates—directly translates to a robust inhibition of IRF3 phosphorylation in cellular systems. This blockade of the initial activation step of IRF3 effectively halts the downstream signaling cascade required for the production of type I interferons. The specificity of this compound for the non-canonical IKKs makes it an invaluable chemical probe for researchers, scientists, and drug development professionals investigating the pathways of innate immunity, viral pathogenesis, and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. invivogen.com [invivogen.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Negative regulation of TBK1‐mediated antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Reactome | Activation of IRF3, IRF7 mediated by TBK1, IKKε (IKBKE) [reactome.org]
- 10. Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | IRF3 is phosphorylated by TBK1 [reactome.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MRT67307 in in vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT67307 is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), with additional potent inhibitory activity against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] These kinases are critical nodes in signaling pathways governing innate immunity and autophagy. TBK1 and IKKε are key regulators of the interferon regulatory factor 3 (IRF3) pathway, which leads to the production of type I interferons in response to pathogen-associated molecular patterns.[3] ULK1 and ULK2 are serine/threonine kinases that play a central role in the initiation of autophagy, a cellular process for the degradation and recycling of cellular components.[4] Due to its specific inhibitory profile, this compound serves as a valuable research tool for elucidating the roles of these pathways in various physiological and pathological processes, including cancer and inflammatory diseases.[3][5]
Data Presentation
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and its effect on cancer cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| TBK1 | Cell-free kinase assay | 19 | [6] |
| IKKε | Cell-free kinase assay | 160 | [6] |
| ULK1 | Cell-free kinase assay | 45 | [2] |
| ULK2 | Cell-free kinase assay | 38 | [2] |
| HCT116/OXA (Oxaliplatin-resistant colorectal cancer) | Cell Viability Assay (in combination with VSVΔ51) | Sensitizes cells to oncolytic virus, resulting in a significant IC50 shift | [7] |
| SW620/5FU (5-Fluorouracil-resistant colorectal cancer) | Cell Viability Assay (in combination with VSVΔ51) | Sensitizes cells to oncolytic virus, resulting in a significant IC50 shift | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a general method to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration range is 1 µM to 20 µM.[8] Remove the overnight culture medium from the cells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
in vitro Autophagy Inhibition Assay
This protocol details a method to assess the inhibition of autophagy by this compound through monitoring the levels of autophagy-related proteins by Western blotting.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy
-
This compound (10 µM final concentration)[9]
-
Bafilomycin A1 (optional, to assess autophagic flux)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture: Culture MEFs in complete medium until they reach 70-80% confluency.
-
Induction of Autophagy and Treatment:
-
To induce autophagy by starvation, wash the cells twice with PBS and then incubate in EBSS.
-
Treat the cells with 10 µM this compound (or vehicle control) in either complete medium (for basal autophagy) or EBSS (for starvation-induced autophagy) for 1 hour.[9]
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Analyze the band intensities. A decrease in the ratio of LC3-II to LC3-I and an accumulation of p62 are indicative of autophagy inhibition.
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Caption: Signaling pathways inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting TBK1 potentiates oncolytic virotherapy via amplifying ICAM1-mediated NK cell immunity in chemo-resistant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for MRT67307: Determining Optimal Working Concentrations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal working concentration of MRT67307, a potent inhibitor of TBK1, IKKε, and ULK1/2 kinases. The provided protocols and data will enable researchers to effectively utilize this compound in in vitro and in vivo studies to investigate inflammatory signaling and autophagy.
Mechanism of Action and Key Targets
This compound is a versatile inhibitor with multiple key molecular targets, making it a valuable tool for studying various cellular pathways.
-
Inhibition of TBK1/IKKε: this compound potently inhibits TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] These kinases are crucial for the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the innate immune response to viral and bacterial infections.[1][3] By inhibiting TBK1/IKKε, this compound effectively blocks the production of type I interferons (e.g., IFN-β).[4]
-
Inhibition of ULK1/ULK2 and Autophagy: this compound is also a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2).[2][4] These serine/threonine kinases are essential for the initiation of autophagy, a cellular process for degrading and recycling cellular components. This compound can therefore be used to block autophagic flux.[4]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) and effective cellular concentrations of this compound for its primary targets and biological effects. This data serves as a starting point for designing dose-response experiments.
| Target/Process | Assay Type | IC50 / Effective Concentration | Species | Notes |
| TBK1 | In vitro kinase assay | 19 nM | - | Assayed at 0.1 mM ATP.[2] |
| IKKε | In vitro kinase assay | 160 nM | - | Assayed at 0.1 mM ATP.[2] |
| ULK1 | In vitro kinase assay | 45 nM | - | [2] |
| ULK2 | In vitro kinase assay | 38 nM | - | [2] |
| IRF3 Phosphorylation | Western Blot (BMDMs) | 2 µM | Mouse | Prevention of poly(I:C)-induced phosphorylation.[4] |
| IFNβ Production | ELISA (Macrophages) | 1 nM - 10 µM | Mouse | Prevention of IFNβ production.[4] |
| Autophagy Blockade | Western Blot (MEFs) | 10 µM | Mouse | Reduction of phospho-ATG13 and blockade of autophagy.[4] |
| STING Signaling | Western Blot (iBMDMs) | 100 nM | Mouse | Inhibition of STING-driven signaling.[3] |
Signaling Pathways and Experimental Workflow Diagrams
This compound Inhibition of the TBK1/IKKε-IRF3 Signaling Pathway
Caption: this compound inhibits TBK1/IKKε, preventing IRF3 phosphorylation and subsequent type I interferon production.
This compound Inhibition of the ULK1/2-Mediated Autophagy Pathway
Caption: this compound inhibits the ULK1/2 complex, thereby blocking the initiation of autophagy.
Experimental Workflow for Determining Optimal In Vitro Concentration
Caption: Workflow for determining the optimal in vitro working concentration of this compound.
Experimental Protocols
In Vitro Inhibition of IRF3 Phosphorylation in Macrophages
This protocol details how to assess the inhibitory effect of this compound on IRF3 phosphorylation in bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., RAW 264.7).
Materials:
-
BMDMs or RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) or poly(I:C)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed macrophages in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 10 nM to 10 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) or poly(I:C) (e.g., 10 µg/mL) to the wells to induce IRF3 phosphorylation. Incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IRF3 and total IRF3 overnight at 4°C. A β-actin antibody should be used as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-IRF3 and total IRF3. The optimal working concentration of this compound will be the concentration that effectively inhibits IRF3 phosphorylation without causing significant cell death.
In Vitro Autophagy Inhibition Assay
This protocol describes how to measure the blockade of autophagy by this compound by monitoring the levels of LC3-II by Western blot.
Materials:
-
Mouse embryonic fibroblasts (MEFs) or other suitable cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Autophagy inducer (e.g., starvation medium - EBSS) or mTOR inhibitor (e.g., Torin1)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer, protein assay kit, and Western blot reagents as described in Protocol 4.1.
-
Primary antibodies: anti-LC3B, anti-β-actin
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency for the experiment.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1 µM to 20 µM) and a vehicle control for a predetermined time (e.g., 4-6 hours).
-
Autophagy Induction and Flux Measurement: To measure autophagic flux, co-treat a set of wells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the this compound treatment. This will allow for the accumulation of LC3-II and provide a measure of autophagic degradation.
-
Cell Lysis and Western Blotting: Follow the steps for cell lysis, protein quantification, and Western blotting as described in Protocol 4.1. Use an anti-LC3B antibody to detect both LC3-I and the lipidated, faster-migrating LC3-II form.
-
Data Analysis: The optimal concentration of this compound for autophagy inhibition will be the one that prevents the accumulation of LC3-II, even in the presence of a lysosomal inhibitor.
In Vitro Cytokine Release Assay
This protocol outlines how to determine the effect of this compound on the production and release of cytokines, such as IFN-β, from macrophages.
Materials:
-
Macrophages (BMDMs or RAW 264.7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Stimulant (e.g., LPS, poly(I:C))
-
ELISA kit for the cytokine of interest (e.g., mouse IFN-β)
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well or 96-well plate.
-
This compound Pre-treatment: Pre-treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 1-2 hours.
-
Stimulation: Add the appropriate stimulus (e.g., 100 ng/mL LPS) to the wells and incubate for a time sufficient for cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatant.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration to determine the dose-dependent inhibition. The optimal concentration will be the one that provides significant inhibition of cytokine release without affecting cell viability (which should be assessed in a parallel assay, e.g., MTT or CellTiter-Glo).
In Vivo Inhibition of Inflammation in a Mouse Model
This protocol provides a general framework for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced inflammation model in mice. The optimal dose will need to be determined empirically.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% (w/v) methylcellulose in water)
-
LPS from E. coli (for intraperitoneal injection)
-
Anesthesia
-
Blood collection supplies
-
Tissue collection and processing reagents
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
This compound Formulation and Dosing: Prepare a suspension of this compound in the chosen vehicle. A starting dose range could be 1-30 mg/kg, administered by oral gavage or another appropriate route.
-
Experimental Groups: Divide mice into groups:
-
Vehicle control + Saline
-
Vehicle control + LPS
-
This compound (low dose) + LPS
-
This compound (mid dose) + LPS
-
This compound (high dose) + LPS
-
-
Drug Administration: Administer this compound or vehicle to the respective groups.
-
LPS Challenge: After a set pre-treatment time (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of LPS (e.g., 1-5 mg/kg).
-
Sample Collection: At a peak time for cytokine response (e.g., 1.5-3 hours post-LPS), anesthetize the mice and collect blood via cardiac puncture. Tissues (e.g., lung, liver) can also be collected for further analysis.
-
Cytokine Analysis: Prepare serum from the blood samples and measure the levels of inflammatory cytokines using ELISA.
-
Data Analysis: Compare the cytokine levels between the different treatment groups. The optimal in vivo dose of this compound will be the one that significantly reduces the LPS-induced cytokine storm. Further pharmacokinetic and toxicological studies may be required to fully characterize the in vivo properties of this compound.
References
how to dissolve and prepare MRT67307 for experiments
These application notes provide detailed protocols for the dissolution and preparation of MRT67307, a potent inhibitor of TANK-binding kinase 1 (TBK1), IκB kinase ε (IKKε), and Unc-51 like autophagy activating kinase 1 (ULK1), for use in various experimental settings.
Chemical Properties and Storage
This compound is a small molecule inhibitor with significant activity against key enzymes in innate immunity and autophagy pathways.[1] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₆N₆O₂ | [1][2] |
| Molecular Weight | 464.60 g/mol | [1][2] |
| CAS Number | 1190378-57-4 | [1][2] |
| Purity | ≥ 95% (UHPLC) | [1] |
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2][3] Reconstituted stock solutions should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.[2][3] A solution stored at -20°C should be used within one month.[2][3]
Solubility and Stock Solution Preparation
The solubility of this compound varies depending on the solvent. It is crucial to use fresh, high-quality solvents to ensure complete dissolution.
| Solvent | Solubility | Notes |
| Water | 15 mg/mL | [1] |
| DMSO | 92 mg/mL (~198 mM) | Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[2] |
| Ethanol | 92 mg/mL | [2] |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.646 mg of this compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO to 4.646 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[4]
-
Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles and store at -80°C.
In Vitro Experimental Protocols
This compound is a potent inhibitor of TBK1/IKKε and ULK1/ULK2, making it a valuable tool for studying innate immunity and autophagy.
Inhibitory Activity:
| Target | IC₅₀ |
| TBK1 | 19 nM |
| IKKε | 160 nM |
| ULK1 | 45 nM |
| ULK2 | 38 nM |
IC₅₀ values were determined in cell-free assays.[2][4]
Protocol for In Vitro Cell-Based Assays:
The recommended working concentration for cell culture assays ranges from 1 µM to 20 µM.[1] The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the 10 mM DMSO stock solution of this compound in pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound. A vehicle control (e.g., 0.1% DMSO in medium) should be included in parallel.
-
Incubation: Incubate the cells for the desired period, depending on the specific experimental endpoint. For example, a 4-hour incubation has been shown to be effective in abrogating TBK1/IKKε-induced phosphorylation.[4]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess protein phosphorylation (e.g., IRF3, ATG13) or gene expression analysis of interferon-stimulated genes.[3][4]
In Vivo Experimental Protocols
For in vivo studies, this compound needs to be formulated in a vehicle suitable for administration.
Protocol for In Vivo Formulation 1 (Aqueous):
This formulation is suitable for routes of administration where an aqueous solution is preferred.
-
Initial Dissolution: Prepare a concentrated stock of this compound in DMSO.
-
Vehicle Preparation: In a sterile tube, sequentially add the following components, ensuring each is fully mixed before adding the next:
-
10% DMSO (from the concentrated stock)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Concentration: This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.[4] The final solution should be prepared fresh before each use.[2]
Protocol for In Vivo Formulation 2 (Oil-based):
This formulation is suitable for subcutaneous or intraperitoneal injections where a slower release may be desired.
-
Initial Dissolution: Prepare a concentrated stock of this compound in DMSO.
-
Vehicle Preparation: In a sterile tube, add the following components:
-
10% DMSO (from the concentrated stock)
-
90% Corn Oil
-
-
Mixing: Mix thoroughly to ensure a homogenous suspension. This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.[4] The final solution should be prepared fresh before each use.[2][5]
Signaling Pathways and Experimental Workflow Diagrams
This compound Mechanism of Action
This compound primarily inhibits the TBK1/IKKε and ULK1/ULK2 signaling pathways.
Caption: this compound inhibits both the innate immunity and autophagy pathways.
Experimental Workflow for In Vitro Studies
A typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: A generalized workflow for in vitro experiments using this compound.
References
MRT67307: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of MRT67307, a potent dual inhibitor of TANK-binding kinase 1 (TBK1)/IκB kinase ε (IKKε) and Unc-51 like autophagy activating kinase 1/2 (ULK1/ULK2).
This compound serves as a valuable tool for investigating signaling pathways involved in innate immunity and autophagy.[1] Its ability to selectively inhibit key kinases in these processes allows for the elucidation of their roles in various physiological and pathological conditions.
Overview and Mechanism of Action
This compound is a cell-permeable compound that acts as an ATP-competitive inhibitor.[2] It demonstrates high potency against TBK1 and IKKε, which are crucial for the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the subsequent production of type I interferons in response to pathogen detection.[3][4] Notably, this compound shows excellent selectivity over the canonical IKKα and IKKβ kinases.[2][3]
Furthermore, this compound is a highly potent inhibitor of the serine/threonine kinases ULK1 and ULK2, which are essential for the initiation of the autophagy cascade.[3][5][6] This dual activity makes this compound a versatile tool for studying the interplay between innate immune signaling and autophagy.
Solubility
Proper solubilization of this compound is critical for accurate and reproducible experimental results. It is recommended to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility.[5] For higher concentrations, warming the solution at 37°C and using an ultrasonic bath can aid in dissolution.[6]
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 92 - 100 mg/mL[2][5][7] | ~198 - 215 mM | Use fresh, anhydrous DMSO.[5][7] Ultrasonic treatment may be needed.[7] |
| Ethanol | 92 mg/mL[5] | ~198 mM | |
| Water | Insoluble[5] | - | This compound hydrochloride salt has a reported solubility of 15 mg/mL and 92 mg/mL in water.[3][8] |
| DMF | 5 mg/mL[4] | ~10.8 mM | |
| PBS (pH 7.2) | 0.16 mg/mL (in 1:5 DMF:PBS)[4] | ~0.34 mM | Limited solubility in aqueous buffers. |
Signaling Pathways
This compound primarily impacts two major signaling pathways: the TBK1/IKKε-mediated innate immune response and the ULK1/ULK2-dependent autophagy pathway.
TBK1/IKKε Signaling Pathway
The following diagram illustrates the canonical TBK1/IKKε signaling pathway leading to IRF3 activation and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivogen.com [invivogen.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for MRT67307 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT67307 is a potent and selective small molecule inhibitor with dual activity against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as against the non-canonical IκB kinase (IKK) homologs, TANK-binding kinase 1 (TBK1) and IKKε.[1][2][3][4] This dual inhibitory action makes this compound a valuable tool for investigating the cellular processes of autophagy and innate immunity. Autophagy is a catabolic process essential for cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The TBK1/IKKε axis is central to the production of type I interferons (IFNs) in response to pathogenic stimuli. These application notes provide detailed protocols for utilizing this compound in Western blot experiments to probe these critical signaling pathways.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding sites of its target kinases. In the autophagy pathway, ULK1 and ULK2 are essential for the initiation of autophagosome formation. This compound's inhibition of ULK1/2 leads to a blockage of autophagy induction, which can be monitored by assessing the levels of downstream markers such as the phosphorylation of ATG13 and the lipidation of LC3 (LC3-I to LC3-II conversion).[5] In the innate immune signaling pathway, TBK1 and IKKε are key kinases that phosphorylate and activate the transcription factor IRF3, leading to the production of type I IFNs. This compound effectively blocks this process, preventing IRF3 phosphorylation and subsequent IFN-β production.[1][4]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on key cellular targets as determined in various studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| TBK1 | 19 |
| ULK2 | 38 |
| ULK1 | 45 |
| IKKε | 160 |
Data compiled from multiple sources.[1][3][4][6]
Table 2: Cellular Effects of this compound Treatment
| Cellular Target/Process | Cell Line | This compound Concentration | Incubation Time | Observed Effect |
| TBK1/IKKε-induced CYLD phosphorylation | 293T cells | 5 µM | 4 hours | Abrogated phosphorylation |
| Phospho-ATG13 levels | Mouse Embryonic Fibroblasts (MEFs) | 10 µM | 1 hour | Reduced to control levels |
| Autophagy | Mouse Embryonic Fibroblasts (MEFs) | 10 µM | Not Specified | Blocked autophagy |
| IRF3 phosphorylation | Bone-marrow-derived macrophages (BMDMs) | 2 µM | 1 hour | Prevented phosphorylation |
| IFN-β production | Macrophages | 1 nM - 10 µM | Not Specified | Prevented production |
Data compiled from multiple sources.[1][2][4][5]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols for MRT67307 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MRT67307, a potent dual inhibitor of TANK-binding kinase 1 (TBK1)/IκB kinase ε (IKKε) and Unc-51 like autophagy activating kinase 1/2 (ULK1/ULK2), in primary cell culture experiments.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the kinase activity of TBK1, IKKε, ULK1, and ULK2.[1][2][3][4] This inhibition has significant downstream effects on two major cellular processes: innate immune signaling and autophagy.
-
Inhibition of Innate Immune Signaling: TBK1 and IKKε are key kinases in the signaling pathways that lead to the production of type I interferons (IFNs) in response to viral and bacterial infections.[2] this compound blocks the phosphorylation of interferon regulatory factor 3 (IRF3), a critical step in the activation of type I IFN gene transcription.[2][3] Notably, it does not affect the canonical NF-κB signaling pathway mediated by IKKα and IKKβ.[2]
-
Inhibition of Autophagy: ULK1 and ULK2 are serine/threonine kinases that play a crucial role in the initiation of autophagy, a cellular process for the degradation and recycling of cellular components.[1][5] By inhibiting ULK1 and ULK2, this compound effectively blocks the autophagic process.[1][3][5]
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound and provide recommended concentration ranges for primary cell culture applications based on published studies.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Kinase | IC₅₀ (nM) |
| TBK1 | 19[1][3][4] |
| IKKε | 160[1][3][4] |
| ULK1 | 45[1][3] |
| ULK2 | 38[1][3] |
Table 2: Recommended Working Concentrations for Primary Cell Culture
| Primary Cell Type | Application | Recommended Concentration Range | Reference |
| Bone-Marrow-Derived Macrophages (BMDMs) | Inhibition of IRF3 phosphorylation | 2 µM | [3] |
| Primary Human Natural Killer (NK) Cells | Enhancement of lentiviral transduction | 1.1 µM (EC₅₀) | [6] |
| Primary Human CD4+ T Cells | HIV-1 reactivation | 4 µM | [7] |
| Human Primary Bronchial Epithelial Cells (PBECs) | Inhibition of IFNβ and ISG expression | Not specified, used as a comparator | [8] |
| General Cell Culture Assays | General Inhibition | 1 µM to 20 µM | [2] |
Experimental Protocols
The following are generalized protocols for the application of this compound in primary cell culture. It is crucial to optimize these protocols for your specific cell type and experimental design.
Protocol 1: Inhibition of Innate Immune Signaling in Primary Macrophages
This protocol describes the use of this compound to inhibit the TBK1/IKKε-mediated inflammatory response in primary macrophages.
Materials:
-
Primary macrophages (e.g., bone-marrow-derived macrophages)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Stimulating agent (e.g., poly(I:C), LPS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for protein analysis
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, reagents for ELISA)
Procedure:
-
Cell Seeding: Seed primary macrophages in appropriate culture plates at a density suitable for your downstream analysis. Allow the cells to adhere and recover overnight.
-
This compound Pre-treatment: The following day, dilute the this compound stock solution in a complete culture medium to the desired final concentration (e.g., 2 µM). Remove the old medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.
-
Stimulation: Add the stimulating agent (e.g., poly(I:C)) directly to the medium to induce the innate immune response.
-
Further Incubation: Incubate for the desired period to allow for the activation of signaling pathways and cytokine production (e.g., 30 minutes for phosphorylation events, 6-24 hours for cytokine secretion).
-
Sample Collection and Analysis:
-
For Protein Analysis (Western Blot): Wash the cells with cold PBS and lyse them with an appropriate lysis buffer. Analyze the cell lysates for phosphorylation of IRF3 and other relevant signaling proteins.
-
For Cytokine Analysis (ELISA): Collect the cell culture supernatant and measure the concentration of secreted cytokines such as IFNβ.
-
Protocol 2: Inhibition of Autophagy in Primary Cells
This protocol outlines the use of this compound to block autophagy in primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Earle's Balanced Salt Solution (EBSS) or other starvation medium
-
This compound (stock solution in DMSO)
-
Lysis buffer for protein analysis
-
Antibodies for Western blotting (e.g., anti-LC3, anti-p62)
Procedure:
-
Cell Seeding: Seed primary cells in culture plates and allow them to reach approximately 70-80% confluency.
-
Induction of Autophagy (Optional): To induce autophagy, wash the cells twice with PBS and then incubate in a starvation medium like EBSS.
-
This compound Treatment: Add this compound to the culture medium (either complete medium for basal autophagy studies or starvation medium for induced autophagy) at a final concentration of 5-10 µM.[3]
-
Incubation: Incubate the cells for 1-4 hours.[3]
-
Cell Lysis: Wash the cells with cold PBS and lyse them.
-
Western Blot Analysis: Analyze the cell lysates for markers of autophagy. A blockage in autophagy will typically result in the accumulation of LC3-II and p62/SQSTM1.
Visualizations
Signaling Pathway Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient blockade of TBK1/IKKε allows efficient transduction of primary human natural killer cells with vesicular stomatitis virus G-pseudotyped lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
Application of MRT67307 in Kinase Assays: A Comprehensive Guide for Researchers
Abstract
MRT67307 is a potent and versatile small molecule inhibitor targeting key kinases involved in innate immunity and autophagy. This document provides detailed application notes and protocols for the use of this compound in kinase assays, designed for researchers, scientists, and drug development professionals. It includes a summary of its inhibitory activity, detailed experimental protocols for various assay formats, and visual representations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two critical kinases in the signaling pathways that lead to the production of type I interferons and other inflammatory cytokines.[1][2] Consequently, it is a valuable tool for investigating the roles of these kinases in innate immunity and inflammatory diseases.[1] this compound also demonstrates potent inhibitory activity against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of the autophagy process.[3][4][5][6] This dual activity makes this compound a valuable chemical probe for dissecting the interplay between innate immunity and autophagy.
This compound exhibits selectivity for TBK1/IKKε and ULK1/ULK2 over other IKK family members like IKKα and IKKβ, making it a more specific tool compared to broader-spectrum inhibitors.[3][6] Its mechanism of action involves the prevention of the phosphorylation of downstream targets such as Interferon Regulatory Factor 3 (IRF3), thereby blocking the expression of interferon-stimulated genes.[2][7]
Quantitative Data Summary
The inhibitory activity of this compound against its primary kinase targets has been determined in various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. These values were predominantly determined in cell-free assays at an ATP concentration of 0.1 mM.[3][4][5][6]
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| TBK1 | 19 | Cell-free | [3][4][5][6] |
| IKKε | 160 | Cell-free | [3][4][5][6] |
| ULK1 | 45 | Cell-free | [3][4][5][6] |
| ULK2 | 38 | Cell-free | [4][5][6] |
Signaling Pathway and Mechanism of Action
This compound primarily acts on two key signaling pathways: the innate immune response mediated by TBK1/IKKε and the autophagy pathway regulated by ULK1/ULK2.
Inhibition of the TBK1/IKKε Signaling Pathway
In the innate immune response to viral or bacterial infection, pattern recognition receptors (PRRs) activate downstream signaling cascades that converge on TBK1 and IKKε. These kinases then phosphorylate the transcription factor IRF3, leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This compound directly inhibits the kinase activity of TBK1 and IKKε, thereby preventing IRF3 phosphorylation and blocking the downstream inflammatory response.
Inhibition of the ULK1/ULK2 Autophagy Pathway
ULK1 and ULK2 are serine/threonine kinases that form a complex with other proteins to initiate the process of autophagy, a cellular recycling mechanism. This process is crucial for cellular homeostasis and response to stress. This compound inhibits the kinase activity of ULK1 and ULK2, thereby blocking the initiation of autophagy.
Experimental Protocols for Kinase Assays
The following are detailed protocols for performing in vitro kinase assays with this compound using common non-radioactive formats. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and available reagents.
General Considerations for this compound Preparation
-
Solubility: this compound is soluble in DMSO.[6] Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[6] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Working Dilutions: Prepare fresh working dilutions of this compound in the appropriate kinase assay buffer on the day of the experiment. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects on kinase activity.
Protocol 1: TBK1/IKKε Kinase Assay using ADP-Glo™
This protocol is based on the ADP-Glo™ Kinase Assay from Promega, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human TBK1 or IKKε enzyme
-
Suitable substrate (e.g., Myelin Basic Protein (MBP) for TBK1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
ATP
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of this compound in kinase buffer.
-
Prepare a solution of the kinase (e.g., 2-5 ng/µL) in kinase buffer.
-
Prepare a substrate/ATP mix in kinase buffer. The final ATP concentration should be at or near the Km for the kinase (if known, otherwise 10-100 µM is a common starting point).
-
-
Kinase Reaction:
-
Add 5 µL of the this compound serial dilution or vehicle control (kinase buffer with the same final DMSO concentration) to the wells of the plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
Application Notes and Protocols for MRT67307 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT67307 is a potent and versatile small molecule inhibitor with significant applications in the study of neuroinflammation.[1] Initially identified as a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), it also demonstrates high potency against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[2][3][4][5] This multi-target profile places this compound at the crossroads of innate immunity, inflammatory signaling, and autophagy, all of which are critical pathways implicated in the pathogenesis of various neurodegenerative and neuroinflammatory diseases.[6] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in neuroinflammation research.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of several key proteins involved in inflammatory and autophagy pathways. Its primary targets include:
-
TBK1 and IKKε: These kinases are central to the innate immune response.[1] They mediate the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a critical step in the production of type I interferons and other inflammatory cytokines.[1][7] By inhibiting TBK1 and IKKε, this compound can effectively suppress the secretion of pro-inflammatory cytokines.[1]
-
ULK1 and ULK2: These serine/threonine kinases are essential for the initiation of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[5][8] Inhibition of ULK1 and ULK2 by this compound blocks the autophagic process.[2][5][8]
-
Salt-Inducible Kinases (SIKs): this compound also inhibits SIKs (SIK1, SIK2, and SIK3), which are involved in regulating the inflammatory response in macrophages. Inhibition of SIKs can lead to an increase in anti-inflammatory cytokines like IL-10 and a decrease in pro-inflammatory cytokines.[7]
The inhibition of these pathways by this compound makes it a valuable tool for dissecting the complex interplay between innate immunity, autophagy, and neuroinflammation.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Conditions | Reference(s) |
| TBK1 | 19 | Cell-free assay, 0.1 mM ATP | [2][3] |
| IKKε | 160 | Cell-free assay, 0.1 mM ATP | [2][3] |
| ULK1 | 45 | Cell-free assay | [2][3][4][5] |
| ULK2 | 38 | Cell-free assay | [2][3][4][5] |
| MARK1 | 27 | Kinase panel screen | |
| MARK2 | 52 | Kinase panel screen | |
| MARK3 | 36 | Kinase panel screen | |
| MARK4 | 41 | Kinase panel screen | |
| NUAK1 | 230 | Kinase panel screen | [7] |
| SIK1 | 250 | Kinase panel screen | [7] |
| SIK2 | 67 | Kinase panel screen | |
| SIK3 | 430 | Kinase panel screen | [7] |
Cellular Activity of this compound
| Cell Type | Concentration | Effect | Reference(s) |
| Bone-marrow-derived macrophages (BMDMs) | 2 µM | Prevents phosphorylation of IRF3 | [2] |
| Macrophages | 1 nM - 10 µM | Prevents the production of IFNβ | [2] |
| 293T cells | 5 µM (4h) | Abrogates TBK1/IKKε-induced CYLD phosphorylation | [2] |
| Mouse embryonic fibroblasts (MEFs) | 10 µM | Blocks autophagy, reduces phospho-ATG13 | [2][8] |
| HT1080 and HeLa cells | 0.5 - 2 µM | Can induce TBK1 phosphorylation (off-target effect) | [9] |
Signaling Pathways and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inflammatory and autophagy pathways.
Caption: General experimental workflow for in vitro studies of this compound.
Experimental Protocols
Protocol 1: Inhibition of Pro-inflammatory Cytokine Production in Microglia
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Reagents for ELISA (for TNF-α, IL-6, etc.) or qPCR (primers for Tnf, Il6, etc.)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed microglial cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plate for 6-24 hours, depending on the cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the supernatant for cytokine analysis by ELISA.
-
Cell Lysis (for qPCR): For gene expression analysis, wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction.
-
Analysis:
-
ELISA: Perform ELISA according to the manufacturer's instructions to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6).
-
qPCR: Perform reverse transcription and quantitative PCR to measure the mRNA levels of target cytokine genes. Normalize the expression to a housekeeping gene.
-
Protocol 2: Assessment of IRF3 Phosphorylation by Western Blot
Objective: To evaluate the inhibitory effect of this compound on the TBK1/IKKε-mediated phosphorylation of IRF3.
Materials:
-
Microglial cells or other relevant cell types
-
Complete cell culture medium
-
This compound
-
LPS or other appropriate stimulus (e.g., poly(I:C))
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat with this compound (e.g., 2 µM) for 1-2 hours.[2]
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the level of phosphorylated IRF3 to total IRF3 and the loading control (β-actin).
Protocol 3: In Vivo Murine Model of Neuroinflammation
Objective: To assess the efficacy of this compound in a mouse model of LPS-induced neuroinflammation.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween80, and ddH2O mixture)[3]
-
LPS (serotype O111:B4)
-
Sterile saline
-
Anesthesia
-
Equipment for intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injections
-
Equipment for tissue collection and processing (brain)
Procedure:
-
Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Prepare a solution of this compound in the vehicle. Administer this compound to the mice via i.p. injection at a suitable dose (e.g., 10-50 mg/kg). Administer the vehicle to the control group.
-
LPS Challenge: After 30-60 minutes of this compound pre-treatment, induce neuroinflammation by i.p. injection of LPS (e.g., 1-5 mg/kg).
-
Time Course: Euthanize the mice at different time points after the LPS challenge (e.g., 4, 12, 24 hours).
-
Tissue Collection:
-
Perfuse the mice with ice-cold saline to remove blood from the brain.
-
Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).
-
-
Analysis:
-
Cytokine Measurement: Homogenize the brain tissue and measure cytokine levels (TNF-α, IL-1β, IL-6) by ELISA or multiplex assay.
-
Immunohistochemistry: Fix a portion of the brain in paraformaldehyde for immunohistochemical analysis of microglial activation (e.g., Iba1 staining) and other markers of neuroinflammation.
-
Western Blot: Homogenize fresh-frozen brain tissue to analyze signaling pathways as described in Protocol 2.
-
Note on Off-Target Effects: While this compound is a potent inhibitor of TBK1/IKKε and ULK1/2, it is important to be aware of potential off-target effects. For instance, some studies have shown that at certain concentrations, this compound can paradoxically induce the phosphorylation of TBK1.[9] It is also known to inhibit MARK and SIK family kinases.[7] Therefore, it is crucial to include appropriate controls and, if possible, validate key findings using complementary approaches such as genetic knockdown or other specific inhibitors.
Conclusion
This compound is a powerful research tool for investigating the intricate connections between innate immunity, autophagy, and neuroinflammation. Its ability to modulate key signaling pathways provides a valuable mechanism for exploring the underlying causes of neurodegenerative diseases and for the preclinical evaluation of novel therapeutic strategies. The protocols and data presented here offer a foundation for researchers to effectively utilize this compound in their studies of neuroinflammation.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for MRT67307 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT67307 is a potent, cell-permeable small molecule inhibitor with a dual mechanism of action, targeting key proteins involved in both innate immunity and autophagy.[1][2] Initially identified as a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), it also demonstrates high potency against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[2][3][4][5] This multifaceted activity makes this compound a valuable tool for investigating the interplay between these critical cellular pathways in the context of cancer. These application notes provide a summary of its activity, relevant protocols for its use in cancer cell line studies, and visualizations of the targeted signaling pathways.
Mechanism of Action
This compound exerts its biological effects through the inhibition of two distinct signaling pathways:
-
Inhibition of TBK1/IKKε Signaling: TBK1 and IKKε are non-canonical IκB kinases that play a crucial role in the innate immune response by phosphorylating and activating interferon regulatory factors (IRFs), leading to the production of type I interferons.[6][7] In some cancer contexts, this pathway can contribute to pro-tumorigenic inflammation or survival signaling. This compound blocks this pathway by directly inhibiting the kinase activity of TBK1 and IKKε.[6]
-
Inhibition of Autophagy via ULK1/ULK2: ULK1 and ULK2 are serine/threonine kinases that are essential for the initiation of autophagy, a cellular process of self-digestion that can promote cancer cell survival under stress.[3][4][5] this compound potently inhibits the kinase activity of both ULK1 and ULK2, thereby blocking the autophagic process at an early stage.[3][4][5][8]
Data Presentation
Kinase Inhibitory Activity of this compound
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of this compound against its primary kinase targets. This data is crucial for determining appropriate concentrations for in vitro studies.
| Target Kinase | IC50 (nM) | Reference |
| TBK1 | 19 | [2] |
| IKKε | 160 | [2] |
| ULK1 | 45 | [2] |
| ULK2 | 38 | [2] |
Effects of this compound on Cancer Cell Lines
Quantitative data on the direct cytotoxic or anti-proliferative effects of this compound across a broad range of cancer cell lines is limited in the currently available literature. However, one study has demonstrated its activity in clear cell renal cell carcinoma (ccRCC).
| Cell Line Type | Cancer Type | Assay | Observed Effect | Quantitative Data | Reference |
| UMRC6, UMRC2 | Clear Cell Renal Cell Carcinoma (VHL-deficient) | Soft Agar Colony Growth | Preferential inhibition of ccRCC cell growth when VHL is lost. | Not Provided | [9] |
Mandatory Visualizations
Caption: Signaling pathways targeted by this compound.
Caption: General workflow for a cell viability assay.
Caption: Workflow for Western Blot analysis of autophagy.
Experimental Protocols
Cell Viability/Proliferation Assay (MTT or AlamarBlue)
This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (absorbance for MTT, fluorescence for AlamarBlue)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. After incubation, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
AlamarBlue Assay: Add 10 µL of AlamarBlue reagent to each well and incubate for 1-4 hours. Read the fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Autophagy Markers
This protocol is used to assess the effect of this compound on key autophagy-related proteins, such as the conversion of LC3-I to LC3-II and the degradation of p62.
Materials:
-
Cancer cell line of interest
-
Complete growth medium and Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy
-
This compound stock solution
-
Bafilomycin A1 (autophagy flux inhibitor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration for a specified time. To induce autophagy, cells can be starved by replacing the complete medium with EBSS for 1-4 hours. A positive control for autophagy inhibition (e.g., Bafilomycin A1) should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). An accumulation of LC3-II and p62 upon this compound treatment indicates autophagy inhibition.
Conclusion
This compound is a versatile research tool for dissecting the roles of TBK1/IKKε-mediated inflammation and ULK1/ULK2-dependent autophagy in cancer biology. While extensive quantitative data on its anti-proliferative effects across a wide array of cancer cell lines is still emerging, the provided protocols offer a solid foundation for researchers to initiate their own investigations into the potential of this compound in various cancer models. The dual inhibitory nature of this compound presents a unique opportunity to explore the therapeutic potential of simultaneously targeting two key cancer-promoting pathways.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Novel cross-talk within the IKK family controls innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TBK1 is a Synthetic Lethal Target in Cancer with VHL Loss - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MRT67307 Experimental Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MRT67307 in their experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, reversible, and ATP-competitive small molecule inhibitor.[1] Its primary targets are the IKK-related kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), as well as the autophagy-initiating kinases, Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[2][3][4] It is known to block autophagy and modulate inflammatory pathways.[3][4][5]
Q2: What are the known IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentration (IC50) values for this compound can vary slightly depending on the experimental conditions. However, generally accepted in vitro values are:
| Target Kinase | IC50 Value |
| TBK1 | 19 nM |
| IKKε | 160 nM |
| ULK1 | 45 nM |
| ULK2 | 38 nM |
| Data sourced from multiple references.[3][4][6] |
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO and ethanol at 92 mg/mL and in water at 15 mg/mL.[1][3] For cell culture experiments, a working concentration of 1 µM to 20 µM is typically used.[1] It is important to use fresh DMSO as moisture can reduce its solubility.[2][3] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to a year.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][3]
Q4: What are the potential off-target effects of this compound?
While this compound is selective for TBK1/IKKε over IKKα and IKKβ, it can inhibit other kinases.[3][4] Some studies have shown that at higher concentrations, it can inhibit microtubule-associated protein (MAP) kinases (MARK1, 2, 3, and 4), SIK2, Aurora B, JAK2, and MLK1/3. It is important to note that some reports suggest that this compound may have fewer off-target effects compared to the similar compound BX795, particularly concerning the JNK and p38 MAPK pathways.[7]
Troubleshooting Experimental Results
This section addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or no inhibition of TBK1/IKKε signaling.
-
Possible Cause 1: Compound Degradation.
-
Possible Cause 2: Incorrect Concentration.
-
Possible Cause 3: Cell Permeability Issues.
-
Solution: While this compound is cell-permeable, its effectiveness can vary between cell lines. Ensure sufficient incubation time for the compound to enter the cells and engage with its target. A typical incubation time is 1 hour before stimulation.[2]
-
Issue 2: Unexpected effects on NF-κB signaling.
-
Possible Cause: Misinterpretation of the pathway.
-
Solution: this compound is designed to be selective for the non-canonical IKKs (TBK1/IKKε) and should not directly inhibit the canonical IKKs (IKKα/IKKβ) that are central to NF-κB activation.[1] In some contexts, this compound has been observed to enhance IL-1-stimulated NF-κB-dependent gene transcription.[2] It is crucial to dissect the specific signaling arms you are investigating.
-
Issue 3: Variable results in autophagy inhibition assays.
-
Possible Cause 1: Redundancy of ULK1 and ULK2.
-
Possible Cause 2: Incorrect timing of treatment.
-
Solution: For autophagy induction experiments, pre-incubate cells with this compound before applying the autophagy-inducing stimulus (e.g., starvation with EBSS). A 1-hour pre-incubation is a common starting point.[2]
-
-
Possible Cause 3: Issues with autophagy markers.
-
Solution: When monitoring autophagy via LC3-II levels, it is critical to use an autophagy flux inhibitor (like bafilomycin A1 or chloroquine) as a control. This helps to distinguish between a block in autophagy induction and a block in autophagosome degradation.[9]
-
Experimental Protocols
1. In Vitro Kinase Assay for TBK1/IKKε Inhibition
This protocol is adapted from standard kinase assay procedures.[2]
-
Reagents:
-
Recombinant active TBK1 or IKKε enzyme.
-
Kinase buffer: 50 mM Tris/HCl (pH 7.5), 0.1% 2-mercaptoethanol, 0.1 mM EGTA, 10 mM magnesium acetate.[2]
-
Substrate (e.g., a specific peptide or a protein like IRF3).
-
This compound dissolved in DMSO.
-
[γ-³²P]ATP.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a reaction tube, combine the kinase, substrate, and this compound (or DMSO for control).
-
Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.[2]
-
Incubate at 30°C for 15-30 minutes.[2]
-
Terminate the reaction by adding SDS loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Detect phosphorylated substrate by autoradiography.
-
2. Cellular Autophagy Inhibition Assay
This protocol is a standard method to assess autophagy inhibition in cultured cells.[2]
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs) or other suitable cell lines.
-
Reagents:
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy.
-
This compound stock solution in DMSO.
-
Bafilomycin A1 (as a control for autophagic flux).
-
Lysis buffer and antibodies for western blotting (e.g., anti-LC3, anti-p62, anti-ATG13).
-
-
Procedure:
-
Plate cells and grow to approximately 75% confluency.[2]
-
Pre-treat the cells with this compound (e.g., 10 µM) or DMSO for 1 hour in complete medium.[2]
-
For autophagy induction, wash the cells twice with PBS and then incubate in EBSS (with or without this compound) for 1-2 hours.[2] A control group should remain in complete medium.
-
In parallel, treat a set of cells with Bafilomycin A1 (e.g., 50 nM) during the last hour of starvation to assess autophagic flux.[2]
-
Lyse the cells and perform western blot analysis for LC3-II accumulation and p62 degradation. A successful inhibition of autophagy by this compound will prevent the increase in LC3-II levels seen with starvation.
-
Signaling Pathways and Workflows
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. adooq.com [adooq.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of MRT67307: A Guide to Potential Off-Target Effects
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of MRT67307, a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). Understanding these effects is critical for accurate experimental design, data interpretation, and the development of selective therapeutic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary intended targets of this compound?
This compound is designed to be a potent, reversible, and ATP-competitive inhibitor of TBK1 and IKKε, key kinases in the innate immune signaling pathways that lead to the phosphorylation of IRF3 and the subsequent production of type I interferons.[1]
Q2: What are the most significant known off-target effects of this compound?
The most prominent off-target effects of this compound are the potent inhibition of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, which are crucial for the initiation of autophagy.[2][3][4][5][6] This can lead to a blockade of the autophagy pathway in cells. Additionally, this compound has been shown to inhibit other kinases, including members of the MARK (MAP/microtubule affinity-regulating kinase) family, NUAK family, and SIK family with comparable potency to its intended targets.[7]
Q3: There are conflicting reports about this compound's effect on the NF-κB pathway. Can you clarify?
Some studies report that this compound, unlike its parent compound BX795, does not affect the canonical NF-κB pathway, showing no inhibition of IKKα or IKKβ even at high concentrations.[1] However, other findings indicate that in certain contexts, such as in wild-type mouse embryonic fibroblasts (MEFs), this compound can enhance the IL-1-stimulated phosphorylation of p105 and RelA, leading to an enhanced activation of NF-κB-dependent gene transcription.[8] This suggests that the effect of this compound on NF-κB signaling may be cell-type and stimulus-dependent. Researchers should therefore carefully evaluate NF-κB pathway activation in their specific experimental system.
Q4: Can this compound induce any unexpected cellular phenotypes?
Yes. Due to its off-target inhibition of ULK1/ULK2, a primary unexpected phenotype is the inhibition of autophagy.[2][3][5][9] This can have significant downstream consequences on cellular homeostasis, protein degradation, and stress responses. Researchers studying processes that may be influenced by autophagy should be aware of this and include appropriate controls.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Suggested Action |
| Unexpected decrease in the degradation of cellular components or protein aggregates. | Inhibition of ULK1/ULK2 leading to a blockade of autophagy. | 1. Confirm autophagy inhibition by monitoring LC3-II turnover via western blot in the presence and absence of a lysosomal inhibitor like bafilomycin A1. 2. Use a structurally distinct ULK1/2 inhibitor as a control. 3. Consider if the observed phenotype is a direct result of autophagy inhibition rather than TBK1/IKKε inhibition. |
| Alterations in microtubule stability or cell morphology. | Inhibition of MARK family kinases (MARK1, 2, 3, 4). | 1. Assess microtubule dynamics in treated cells using immunofluorescence. 2. Use a more selective MARK inhibitor as a control to determine if the phenotype is MARK-dependent. |
| Unexpected changes in NF-κB target gene expression. | Context-dependent enhancement of IL-1-stimulated NF-κB signaling. | 1. Carefully measure the phosphorylation status of key NF-κB pathway components (e.g., p65, IκBα, p105) in your specific cell type and with your stimulus. 2. Use a specific IKKβ inhibitor (e.g., TPCA-1) as a control to dissect the effects on the canonical NF-κB pathway. |
| Inconsistent or unexpected results in innate immunity assays. | This compound can have complex effects beyond IRF3 phosphorylation. For instance, it has been shown to increase IL-10 production while suppressing pro-inflammatory cytokines.[8] | 1. Measure a broad panel of cytokines to get a comprehensive view of the immunomodulatory effects. 2. Consider the interplay between the inhibition of TBK1/IKKε and the off-target effects on autophagy and other kinases in interpreting your results. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Classification | Kinase | IC50 (nM) | Notes |
| Primary On-Target | TBK1 | 19 | Potent inhibition of the intended target.[3][4] |
| IKKε | 160 | Potent inhibition of the intended target.[3][4] | |
| Primary Off-Target | ULK1 | 45 | Significant off-target activity, leading to autophagy inhibition.[2][3][4] |
| ULK2 | 38 | Significant off-target activity, leading to autophagy inhibition.[2][3][4] | |
| Other Off-Targets | MARK1 | 27 | Inhibition of the MARK family. |
| MARK2 | 52 | Inhibition of the MARK family. | |
| MARK3 | 36 | Inhibition of the MARK family. | |
| MARK4 | 41 | Inhibition of the MARK family. | |
| SIK2 | 67 | Inhibition of the SIK family. | |
| Aurora B | >90% inhibition at 1 µM | Broad kinase screening hit. | |
| JAK2 | >90% inhibition at 1 µM | Broad kinase screening hit. | |
| MLK1,3 | >90% inhibition at 1 µM | Broad kinase screening hit. | |
| Not Significantly Inhibited | IKKα | >10,000 | Demonstrates selectivity over canonical IKKs.[1] |
| IKKβ | >10,000 | Demonstrates selectivity over canonical IKKs.[1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for On- and Off-Target Inhibition
This protocol provides a general framework for assessing the inhibitory activity of this compound against a kinase of interest.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., TBK1, ULK1)
-
Kinase-specific substrate (e.g., myelin basic protein for ULK1)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 0.1% 2-mercaptoethanol, 10 mM magnesium acetate)
-
This compound (stock solution in DMSO)
-
[γ-³²P]ATP
-
SDS-PAGE materials and autoradiography equipment
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a reaction tube, combine the purified kinase and its substrate in the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction tubes and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration ~0.1 mM).
-
Incubate the reaction for 15-30 minutes at 30°C.
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
-
Protocol 2: Cellular Assay to Monitor Autophagy Inhibition
This protocol uses western blotting to measure the accumulation of LC3-II, a marker of autophagosomes, to assess the impact of this compound on autophagy.
-
Reagents and Materials:
-
Cell line of interest (e.g., MEFs, HeLa)
-
Complete cell culture medium
-
Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy
-
This compound (stock solution in DMSO)
-
Bafilomycin A1 (lysosomal inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Western blot equipment and reagents
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 1-10 µM) or DMSO for a designated time (e.g., 2-4 hours).
-
To assess autophagic flux, treat a subset of cells with Bafilomycin A1 (e.g., 100 nM) for the last 1-2 hours of the this compound treatment.
-
To induce autophagy, you can starve the cells by replacing the complete medium with EBSS during the treatment period.
-
Harvest the cells and prepare protein lysates.
-
Perform western blotting for LC3, p62, and a loading control.
-
An accumulation of LC3-II in the presence of this compound, especially with Bafilomycin A1, indicates a block in autophagic flux. A decrease or lack of increase in LC3-II in the presence of an autophagy inducer and this compound also signifies inhibition. An accumulation of p62 is another indicator of autophagy inhibition.
-
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Workflow for assessing cellular off-target effects.
References
- 1. invivogen.com [invivogen.com]
- 2. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
MRT67307 cytotoxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of MRT67307 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, reversible, ATP-competitive small molecule inhibitor. Its primary targets are TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key regulators of the innate immune response. Additionally, this compound is a highly potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, which are essential for the initiation of autophagy.[1][2]
Q2: What is the mechanism of action of this compound?
This compound functions by blocking the kinase activity of its target proteins. Inhibition of TBK1/IKKε prevents the phosphorylation of interferon regulatory factor 3 (IRF3), thereby blocking the production of type I interferons.[1] Inhibition of ULK1/ULK2 blocks the initiation of the autophagy pathway.[2]
Q3: Is this compound cytotoxic to cancer cells?
The primary role of this compound is the inhibition of specific signaling pathways, and its direct cytotoxic effects can be cell-line and context-dependent. While it has been used in studies with leukemia and clear cell renal cell carcinoma (ccRCC) cells, its cytotoxic activity is often linked to the inhibition of autophagy, a process that cancer cells can use to survive under stress. Therefore, its cytotoxic effects may be more pronounced in combination with other anti-cancer agents or in cell lines that are highly dependent on autophagy for survival.
Q4: What are the known off-target effects of this compound?
While this compound is more specific than its predecessor, BX795, it is known to have off-target effects. It can inhibit other kinases, and some studies suggest that it may have effects independent of TBK1/IKKε inhibition.[3] It is crucial to include appropriate controls in experiments to account for potential off-target effects.[4]
Data Presentation
Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| TBK1 | 19 |
| IKKε | 160 |
| ULK1 | 45 |
| ULK2 | 38 |
IC50 values represent the concentration of this compound required to inhibit the activity of the respective kinase by 50% in in vitro assays.[2]
Cytotoxicity Data
Comprehensive IC50 values for the cytotoxicity of this compound across a wide range of cancer cell lines are not extensively reported in publicly available literature. The cytotoxic effect is highly dependent on the specific cell line and experimental conditions. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell model.
Experimental Protocols
General Protocol for Assessing this compound Cytotoxicity using MTT Assay
This protocol provides a basic framework for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol for Western Blot Analysis of Autophagy Markers (LC3B)
This protocol allows for the detection of changes in autophagy flux upon treatment with this compound.
Materials:
-
Cells treated with this compound and appropriate controls
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against LC3B overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: The conversion of LC3-I to the lipidated, faster-migrating form LC3-II is a marker of autophagosome formation. A blockage in autophagy by this compound would be expected to prevent the accumulation of LC3-II in the presence of an autophagy inducer.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| This compound Precipitation | Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and does not affect cell viability. Visually inspect the medium for any signs of precipitation. |
| Cell Density | The initial cell seeding density can significantly impact the results. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction).[5] Consider using an alternative assay that measures a different cellular parameter, such as a trypan blue exclusion assay for cell counting or a crystal violet assay for cell biomass. |
| Off-Target Effects | At higher concentrations, off-target effects of this compound may contribute to cytotoxicity. Perform dose-response experiments and use the lowest effective concentration to minimize off-target effects. |
Issue 2: Difficulty in Observing Inhibition of Autophagy
| Possible Cause | Troubleshooting Steps |
| Low Basal Autophagy | In some cell lines, the basal level of autophagy may be too low to observe a significant inhibitory effect. Consider inducing autophagy with a known stimulus (e.g., starvation by culturing in EBSS, or treatment with rapamycin) before or during this compound treatment. |
| Incorrect Timing | The kinetics of autophagy can vary between cell lines. Perform a time-course experiment to determine the optimal time point to observe the inhibitory effect of this compound. |
| Western Blot Issues | The detection of LC3B by western blot can be challenging. Ensure proper gel percentage for resolving LC3-I and LC3-II, and optimize antibody concentrations and incubation times.[6][7][8] |
| Autophagic Flux | To properly assess the inhibition of autophagy, it is important to measure autophagic flux. This can be done by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An accumulation of LC3-II in the presence of the lysosomal inhibitor that is blocked by this compound indicates true inhibition of autophagic flux. |
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Experimental Workflow for Cytotoxicity Assay.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. pubcompare.ai [pubcompare.ai]
- 8. pubcompare.ai [pubcompare.ai]
Technical Support Center: Optimizing MRT67307 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of MRT67307 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of this compound and what pathways does it affect?
A1: this compound is a potent, dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which are key regulators of the innate immune response.[1][2][3][4] Inhibition of these kinases prevents the phosphorylation of interferon regulatory factor 3 (IRF3), thereby blocking the production of type I interferons.[1][3] Additionally, this compound is a highly potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, which are essential for the initiation of autophagy.[5][6] Therefore, this compound can be used to study and inhibit both inflammatory signaling and autophagy.
Q2: What is a good starting point for incubation time and concentration when using this compound?
A2: A common starting concentration for this compound in cell-based assays ranges from 1 µM to 10 µM.[7][8] For incubation time, a pre-incubation period of 1 to 2 hours before the addition of a stimulus is often effective for inhibiting downstream signaling events.[9] Co-incubation with the stimulus can then range from 30 minutes to 24 hours, depending on the specific endpoint being measured. It is crucial to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell type and research question.
Q3: How does incubation time affect the observed efficacy of this compound?
A3: The incubation time is a critical parameter that can significantly influence the observed effects of this compound. Shorter incubation times may be sufficient to observe inhibition of rapid phosphorylation events, while longer incubation times may be necessary to see effects on gene expression or downstream cellular processes like apoptosis or cytokine release. Extended incubation times can also lead to off-target effects or cellular toxicity, so it is essential to optimize this parameter.
Q4: Is this compound stable in cell culture?
A4: this compound is stable as a reconstituted product for at least 3 months when stored at -20°C.[7] However, like many small molecules, its stability in cell culture media at 37°C can be limited. It is recommended to prepare fresh dilutions from a DMSO stock for each experiment to ensure consistent potency.[5] If long-term experiments (e.g., over 24 hours) are planned, consider replenishing the media with fresh inhibitor to maintain its effective concentration.
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of target phosphorylation (e.g., p-TBK1, p-IRF3).
| Possible Cause | Troubleshooting Steps |
| Suboptimal Incubation Time | The incubation time may be too short for the inhibitor to effectively penetrate the cells and engage its target. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h pre-incubation) to determine the optimal pre-treatment duration. |
| Suboptimal Inhibitor Concentration | The concentration of this compound may be too low. Conduct a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the IC50 for your specific cell line and endpoint. |
| Inhibitor Degradation | Ensure that the this compound stock solution is stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
| High Cell Density | High cell confluency can affect drug permeability and response. Ensure you are using a consistent and non-confluent cell density for all experiments. |
Issue 2: High levels of cell death or unexpected cellular toxicity.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | High concentrations of this compound can lead to off-target effects and cytotoxicity. Lower the concentration to the minimal effective dose determined from your dose-response experiments. |
| Prolonged Incubation Time | Long exposure to the inhibitor, even at lower concentrations, can be toxic to some cell lines. Determine if a shorter incubation time is sufficient to achieve the desired on-target effect by performing a time-course experiment. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
Quantitative Data Presentation
The following table summarizes reported experimental conditions and their outcomes to guide your experimental design.
| Cell Type | This compound Concentration | Incubation Time | Experimental Readout | Observed Effect | Reference |
| 293T cells | 5 µM | 4 hours | CYLD phosphorylation | Abrogation of TBK1/IKKε-induced phosphorylation | [10] |
| Mouse Embryonic Fibroblasts (MEFs) | 10 µM | 1 hour | Autophagy | Blockade of autophagy | [10] |
| WT CD4+ T cells | Not specified | 1 hour pre-incubation | AKT degradation | Efficient inhibition of AKT degradation | [10] |
| HT1080 and HeLa cells | 0.5-2 µM | Not specified | TBK1 phosphorylation | Induction of pTBK1 | [3] |
| J-HIG and HL-HIG cells | 4 µM | 24 hours | HIV reactivation | 1.6-fold increase in viral reactivation |
Experimental Protocols
Protocol: Determining Optimal Incubation Time via Western Blot
This protocol provides a framework for a time-course experiment to determine the optimal pre-incubation time for this compound to inhibit the phosphorylation of a target protein (e.g., TBK1).
-
Cell Seeding: Plate your cells at a consistent density in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in your cell culture medium to the desired final concentration (e.g., 5 µM).
-
Time-Course Pre-incubation:
-
Label wells for different pre-incubation times (e.g., 0 min, 30 min, 1 hr, 2 hr, 4 hr).
-
At the appropriate time point before cell stimulation, replace the medium in the corresponding wells with the medium containing this compound. For the 0 min time point, the inhibitor will be added concurrently with the stimulus.
-
Include a vehicle control (DMSO) for the longest pre-incubation time.
-
-
Cell Stimulation: After the pre-incubation period, add your stimulus of choice (e.g., LPS, poly(I:C)) to all wells (except for the unstimulated control) and incubate for a fixed duration (e.g., 30 minutes).
-
Cell Lysis:
-
After stimulation, place the plates on ice and wash the cells once with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysates.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of your target protein (e.g., anti-phospho-TBK1 (Ser172) and anti-TBK1).
-
Use a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized phosphorylation against the pre-incubation time to identify the shortest duration required for maximal inhibition.
Visualizations
Caption: this compound signaling pathway.
References
- 1. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. What are TBK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. invivogen.com [invivogen.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
inconsistent results with MRT67307 treatment
Welcome to the technical support center for MRT67307. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, reversible, ATP-competitive kinase inhibitor. It primarily targets and inhibits the activity of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε), which are crucial components of the innate immune signaling pathway responsible for the production of type-I interferons.[1][2] Additionally, this compound is a highly potent inhibitor of ULK1 and ULK2, key kinases involved in the initiation of autophagy.[3][4][5][6]
Q2: What are the known off-target effects of this compound?
While this compound is a potent inhibitor of TBK1/IKKε and ULK1/ULK2, it has been reported to have off-target effects. It can inhibit other kinases, including Salt-Inducible Kinases (SIKs) and MARK kinases, though typically at higher concentrations.[7] Some studies have suggested that at certain concentrations, this compound can paradoxically induce the phosphorylation of TBK1.[8] It is crucial to perform dose-response experiments and include appropriate controls to mitigate and understand potential off-target effects in your specific experimental system.[9][10]
Q3: Why am I observing high variability or inconsistent results between experiments?
Inconsistent results with this compound treatment can stem from several factors:
-
Solubility and Stability: this compound has poor aqueous solubility.[3] Improper dissolution or precipitation during storage or in culture media can lead to variations in the effective concentration.
-
Off-Target Effects: As mentioned in Q2, off-target activities can produce confounding results, especially at higher concentrations.[9][11]
-
Cell Permeability: While generally cell-permeable, differences in cell types and experimental conditions can affect the intracellular concentration of the inhibitor.[12][13]
-
Compound Purity and Age: The purity of the this compound batch and its storage conditions can impact its activity. Degraded compound may have reduced potency.
Q4: What is the recommended working concentration for this compound?
The optimal working concentration is highly dependent on the cell type and the specific pathway being investigated. For cell-based assays, a common starting range is 1 µM to 20 µM.[1] However, it is strongly recommended to perform a dose-response curve to determine the lowest effective concentration that elicits the desired biological response while minimizing off-target effects.
Q5: How should I prepare and store this compound stock solutions?
This compound powder is typically stable for years when stored at -20°C.[3] For stock solutions, dissolve the compound in fresh, anhydrous DMSO.[3] A common stock concentration is 10 mM. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller volumes and store them at -80°C for long-term storage (up to a year) or -20°C for shorter-term storage (up to a month).[4] When preparing working solutions, dilute the stock in your desired solvent or culture medium immediately before use.
Troubleshooting Guides
Issue 1: No or weak inhibition of the target pathway.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | - Verify the purity and integrity of your this compound stock. - If possible, test the compound in a well-established positive control assay. - Consider purchasing a new batch of the inhibitor from a reputable supplier. |
| Insufficient Concentration | - Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. - Increase the incubation time with the inhibitor. |
| Poor Solubility | - Ensure the stock solution is fully dissolved. Gentle warming (to 37°C) and sonication can aid dissolution.[4] - When diluting the stock into aqueous solutions, do so rapidly and with vigorous mixing to prevent precipitation. |
| Cell Permeability Issues | - Increase the incubation time to allow for sufficient cellular uptake. - Consider using a different cell line that may have better permeability to the compound. |
Issue 2: Inconsistent or contradictory results.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | - Lower the concentration of this compound to the minimum effective dose determined from your dose-response curve. - Use a structurally different inhibitor targeting the same pathway to confirm your findings. - Employ genetic approaches (e.g., siRNA or CRISPR/Cas9-mediated knockout of the target protein) to validate the phenotype observed with the inhibitor.[14] |
| Solubility/Stability Issues | - Prepare fresh dilutions from your stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.[1] - Visually inspect your working solutions for any signs of precipitation. |
| Experimental Variability | - Ensure consistent cell seeding densities, treatment times, and other experimental parameters. - Include appropriate positive and negative controls in every experiment. |
Data and Protocols
Inhibitory Concentrations (IC50) of this compound
| Target | IC50 Value |
| TBK1 | 19 nM[3][4] |
| IKKε | 160 nM[3][4] |
| ULK1 | 45 nM[3][4][5] |
| ULK2 | 38 nM[3][4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. (Molecular Weight: 464.60 g/mol ).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Cell-Based Assay Workflow
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Prepare the final working concentration of this compound by diluting the stock solution in pre-warmed cell culture medium. Ensure rapid and thorough mixing.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO at the same final concentration).
-
Incubate the cells for the desired period.
-
Proceed with downstream analysis (e.g., western blotting, qPCR, immunofluorescence).
Visual Guides
References
- 1. invivogen.com [invivogen.com]
- 2. nbinno.com [nbinno.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ULK compound (inhibitors, antagonists, inducers)-ProbeChem.com [probechem.com]
- 7. apexbt.com [apexbt.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TBK1 is a Synthetic Lethal Target in Cancer with VHL Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correlating Live Cell Viability with Membrane Permeability Disruption Induced by Trivalent Chromium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: MRT67307 Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MRT67307, a potent kinase inhibitor. Our goal is to help you minimize variability in your experiments and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, reversible, and dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε)[1][2][3][4]. It also potently inhibits Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key components of the autophagy pathway[1][2][5].
Q2: What is the mechanism of action of this compound?
This compound functions as a kinase inhibitor. By blocking the activity of TBK1 and IKKε, it prevents the phosphorylation of Interferon Regulatory Factor 3 (IRF3), which in turn inhibits the expression of interferon-stimulated genes[1][3]. Its inhibition of ULK1 and ULK2 blocks the initiation of the autophagy process[2][3][5]. It is important to note that this compound does not inhibit the canonical IKKs, IKKα or IKKβ, at concentrations where it effectively inhibits TBK1/IKKε[2][4].
Q3: What are the typical working concentrations for this compound in cell-based assays?
The recommended concentration for cell culture assays typically ranges from 1 µM to 20 µM[1]. For specific applications, concentrations around 10 µM have been shown to be sufficient to reduce the phosphorylation of ATG13 (a ULK1 substrate) to control levels and block autophagy in mouse embryonic fibroblasts (MEFs)[4][6]. However, the optimal concentration will depend on the cell type and the specific experimental conditions, so a dose-response experiment is recommended.
Q4: How should I prepare and store this compound?
This compound is soluble in water at 15 mg/ml and in DMSO at 92 mg/mL[1][2]. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is recommended to use fresh DMSO as it can be moisture-absorbing, which may reduce solubility[2]. Stock solutions can be stored at -20°C for several months[7]. When preparing working solutions, it is advisable to make fresh dilutions from the stock for each experiment to ensure consistency.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for its primary kinase targets.
| Target Kinase | IC50 Value | Notes |
| TBK1 | 19 nM | Assayed at 0.1 mM ATP[2][4] |
| IKKε | 160 nM | Assayed at 0.1 mM ATP[2][4] |
| ULK1 | 45 nM | [2][4] |
| ULK2 | 38 nM | [2][4] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.
Caption: this compound inhibits TBK1/IKKε, blocking IRF3 phosphorylation.
Caption: A typical workflow for an autophagy assay using this compound.
Troubleshooting Guide
Problem 1: High variability in LC3-II levels between replicate experiments.
-
Possible Cause 1: Inconsistent Drug Preparation. this compound solubility can be affected by the age of the DMSO and repeated freeze-thaw cycles of the stock solution[2].
-
Solution: Always use fresh, anhydrous DMSO to prepare stock solutions. Aliquot the stock solution to avoid multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
-
-
Possible Cause 2: Cell Density and Health. Autophagy can be influenced by cell confluence and overall cell health.
-
Solution: Ensure consistent cell seeding density across all experiments. Monitor cell health and morphology, and only use cells within a specific passage number range.
-
-
Possible Cause 3: Timing of Treatment and Lysis. The kinetics of autophagy induction and inhibition can be rapid.
-
Solution: Standardize the timing of autophagy induction, this compound treatment, and cell lysis. For example, if inducing autophagy with Earle's Balanced Salt Solution (EBSS), ensure the incubation time is consistent across all plates and experiments[3].
-
Problem 2: No significant inhibition of autophagy observed with this compound treatment.
-
Possible Cause 1: Insufficient Drug Concentration. The optimal inhibitory concentration can vary between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a range of 1 µM to 20 µM[1].
-
-
Possible Cause 2: Ineffective Autophagy Induction. The stimulus used to induce autophagy may not be potent enough.
-
Solution: Confirm that your method of autophagy induction (e.g., starvation, rapamycin) is effective in your cell line by including appropriate positive controls, such as treatment with bafilomycin A1, a lysosomal inhibitor that should cause a significant accumulation of LC3-II[6].
-
-
Possible Cause 3: Off-Target Effects or Alternative Pathways. In some contexts, cells may utilize alternative autophagy pathways that are not dependent on ULK1/2.
-
Solution: Consider using genetic approaches, such as siRNA-mediated knockdown of ULK1, to confirm that the observed autophagy is ULK1-dependent in your system[8].
-
Problem 3: Unexpected or off-target effects are observed.
-
Possible Cause: this compound has other known targets. While relatively specific, this compound is known to inhibit other kinases, such as salt-inducible kinases (SIKs) and MARK kinases[7].
-
Solution: Be aware of the potential for off-target effects. If you observe unexpected phenotypes, consider if they could be related to the inhibition of other known targets of this compound. It may be beneficial to use another ULK1/2 inhibitor with a different chemical scaffold, such as MRT68921, to confirm that the observed effects are due to ULK1/2 inhibition[5][6]. Additionally, some studies have noted that this compound can induce TBK1 phosphorylation at certain concentrations, suggesting complex feedback mechanisms[9].
-
Experimental Protocols
Protocol: Western Blot Analysis of Autophagy Markers (LC3-II and p62) Following this compound Treatment
This protocol provides a general framework for assessing autophagy inhibition by this compound.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Autophagy Induction and this compound Treatment:
-
Remove the growth medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Add either complete medium (as a negative control) or an autophagy-inducing medium such as EBSS.
-
Add this compound to the desired final concentration (e.g., 10 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO)[2].
-
As a positive control for autophagic flux, include a condition with an autophagy inducer and a lysosomal inhibitor like bafilomycin A1 (e.g., 50 nM)[6].
-
Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C and 5% CO2[3][4].
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control such as β-actin or GAPDH.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Perform densitometric analysis of the protein bands using image analysis software.
-
Calculate the ratio of LC3-II to LC3-I or the ratio of LC3-II to the loading control. An inhibition of autophagy by this compound should result in a decreased LC3-II/I ratio and an accumulation of p62 compared to the autophagy-induced control.
-
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Inhibiting ULK1 kinase decreases autophagy and cell viability in high-grade serous ovarian cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
unexpected signaling activation with MRT67307
Welcome to the technical support center for MRT67307. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, reversible, and dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[1][2][3] These kinases are crucial in the signaling pathway that leads to the phosphorylation of interferon regulatory factor 3 (IRF3), which in turn triggers the expression of interferon-stimulated genes (ISGs) involved in innate immunity and inflammatory responses.[1][2] this compound has been shown to prevent the secretion of pro-inflammatory cytokines.[1] It is important to note that this compound does not inhibit the canonical NF-κB pathway kinases IKKα or IKKβ.[2][3]
Q2: Are there any known off-target effects of this compound?
A2: Yes. Besides its primary targets TBK1 and IKKε, this compound is also a highly potent inhibitor of ULK1 and ULK2, key kinases in the autophagy pathway.[2][3][4] This can lead to the blockage of autophagy in cells.[3][5] Additionally, some studies have reported that while this compound inhibits the kinase activity of TBK1, it can paradoxically induce the phosphorylation of TBK1 at Serine 172 (pTBK1), the very site required for its activation.[6] This suggests that this compound may have off-target effects on upstream kinases that phosphorylate TBK1.[6]
Q3: What is the "unexpected signaling activation" observed with this compound?
A3: The unexpected signaling activation refers to the observation that treating cells with this compound alone can induce the phosphorylation of TBK1 at Ser172 (pTBK1).[6] This is counterintuitive as this compound is a TBK1 inhibitor. This phenomenon suggests that while the compound inhibits TBK1's kinase activity, it may also activate other kinases that phosphorylate TBK1, or that it may have other, as yet uncharacterized, off-target effects.[6] This effect has been observed in multiple cell lines, including HT1080 and HeLa cells.[6]
Troubleshooting Guide
Issue 1: Unexpected increase in pTBK1 (Ser172) levels upon this compound treatment.
-
Possible Cause 1: Off-target activation of an upstream kinase.
-
Possible Cause 2: Antibody cross-reactivity.
-
Troubleshooting Step: Ensure the specificity of your pTBK1 (Ser172) antibody. Run appropriate controls, including lysates from TBK1 knockout cells if available.
-
-
Experimental Workflow to Investigate Unexpected pTBK1 Activation:
Figure 1. Troubleshooting workflow for unexpected pTBK1 activation.
Issue 2: No effect or reduced potency of this compound on IRF3 phosphorylation.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Effective concentrations in cell culture assays typically range from 1 µM to 20 µM.[2]
-
-
Possible Cause 2: Inactive compound.
-
Troubleshooting Step: Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Cell-type specific differences in drug uptake or metabolism.
-
Troubleshooting Step: Compare the efficacy of this compound in your cell line with a positive control cell line known to be responsive, such as bone-marrow-derived macrophages (BMDMs).[4]
-
Issue 3: Unexpected changes in cell viability or morphology.
-
Possible Cause 1: Inhibition of autophagy via ULK1/2.
-
Troubleshooting Step: this compound is a potent inhibitor of ULK1 and ULK2, which can block autophagy.[2][3][4] This can impact cell viability, especially in cells reliant on autophagy for survival. Assess autophagic flux in your cells (e.g., by monitoring LC3-II levels) in the presence of this compound.
-
-
Possible Cause 2: Off-target effects on other kinases.
-
Possible Cause 3: Cytotoxicity at high concentrations.
-
Troubleshooting Step: Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay, such as the MTT assay.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | ATP Concentration | Reference |
| TBK1 | 19 | 0.1 mM | [3][4] |
| IKKε | 160 | 0.1 mM | [3][4] |
| ULK1 | 45 | Not Specified | [3][4] |
| ULK2 | 38 | Not Specified | [3][4] |
| IKKα | >10,000 | 0.1 mM | [3] |
| IKKβ | >10,000 | 0.1 mM | [3] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Recommended Concentration | Reference |
| General Cell Culture | 1 µM - 20 µM | [2] |
| Inhibition of IRF3 Phosphorylation | 2 µM | [4] |
| Autophagy Blockade | 10 µM | [4] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways associated with this compound.
Figure 2. Canonical signaling pathway inhibited by this compound.
Figure 3. Unexpected TBK1 phosphorylation induced by this compound.
Key Experimental Protocols
1. Western Blot for pTBK1 (Ser172)
-
Sample Preparation:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[9]
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pTBK1 (Ser172) (e.g., at a 1:1000 dilution) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[9]
-
2. In Vitro Kinase Assay for TBK1/IKKε
-
Reaction Setup:
-
Prepare a kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, and phosphatase inhibitors).[12]
-
In a microfuge tube, combine recombinant TBK1 or IKKε enzyme, the substrate (e.g., a peptide substrate like TBK1-Tide or a protein substrate like recombinant IRF3), and varying concentrations of this compound.[13]
-
-
Reaction Initiation and Termination:
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and autoradiography (if using [γ-32P]ATP) or by Western blot using a phospho-specific antibody against the substrate. Alternatively, use a luminescence-based assay like the ADP-Glo™ Kinase Assay to measure ADP formation.[14]
-
3. MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and allow them to adhere overnight.[15]
-
-
Treatment:
-
Treat cells with a range of concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
References
- 1. nbinno.com [nbinno.com]
- 2. invivogen.com [invivogen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TBK1 is a Synthetic Lethal Target in Cancer with VHL Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Phospho-TBK1 (Ser172) antibody (82383-1-RR) | Proteintech [ptglab.com]
- 11. youtube.com [youtube.com]
- 12. TBK1 and IKKε prevent TNF-induced cell death by RIPK1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Counting & Health Analysis [sigmaaldrich.com]
Validation & Comparative
MRT67307 vs. BX795: A Comparative Analysis of Kinase Inhibitor Specificity
In the landscape of kinase inhibitors, precision is paramount. For researchers investigating the intricate signaling pathways governed by TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), the choice between inhibitors such as MRT67307 and BX795 can significantly impact experimental outcomes. This guide provides a detailed comparison of these two widely used compounds, focusing on their specificity, supported by experimental data, and outlining the methodologies used for their characterization.
At a Glance: Key Differences
While both this compound and BX795 are potent inhibitors of the noncanonical IKK kinases, TBK1 and IKKε, their selectivity profiles diverge significantly. This compound, a derivative of BX795, was developed to exhibit a more refined specificity, with fewer off-target effects.[1] Notably, this compound does not significantly inhibit the canonical IKKs, IKKα and IKKβ, which are central to NF-κB activation.[2] In contrast, BX795 has been documented to inhibit a broader range of kinases, including 3-phosphoinositide-dependent protein kinase 1 (PDK1), Aurora B, and others, which can lead to confounding effects in experimental systems.[3][4]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and BX795 against their primary targets and key off-targets, providing a quantitative measure of their potency and selectivity.
Table 1: On-Target Potency
| Kinase | This compound IC50 (nM) | BX795 IC50 (nM) |
| TBK1 | 19[5][6] | 6[6][7] |
| IKKε | 160[5][6] | 41[6][7] |
Table 2: Off-Target Kinase Selectivity
| Kinase | This compound IC50 (nM) | BX795 IC50 (nM) |
| ULK1 | 45[2][6] | - |
| ULK2 | 38[6] | - |
| PDK1 | - | 111[4] |
| Aurora B | >1000 (90% inhibition at 1µM)[5] | 31[4] |
| MARK1 | 27[5] | - |
| MARK2 | 52[5] | - |
| MARK3 | 36[5] | 81[4] |
| MARK4 | 41[5] | - |
| SIK2 | 67[5] | - |
| JNK | No significant inhibition[5] | Inhibition observed[5] |
| p38α | No significant inhibition[5] | Inhibition observed[5] |
| IKKα | >10,000[5] | - |
| IKKβ | >10,000[5] | Not inhibited[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: TBK1/IKKε signaling pathway and points of inhibition.
Caption: Workflow for in vitro biochemical kinase assays.
Caption: Workflow for cellular IRF3 phosphorylation assay.
Experimental Protocols
A comprehensive understanding of the data necessitates a detailed look at the methodologies used to generate it. Below are outlines of common experimental protocols for assessing kinase inhibitor specificity.
Biochemical Kinase Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase.
1. Radiometric Filter Binding Assay:
-
Principle: This classic assay measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP) onto a specific peptide or protein substrate by the kinase.
-
Protocol Outline:
-
Prepare a reaction mixture containing the purified kinase (e.g., recombinant TBK1), a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and the kinase assay buffer (typically containing MgCl₂, DTT, and a buffering agent like Tris-HCl).[8]
-
Add varying concentrations of the inhibitor (this compound or BX795) or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).[8]
-
Terminate the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81). The phosphorylated substrate binds to the paper, while unincorporated [γ-³²P]ATP is washed away.[9]
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
2. Non-Radioactive Kinase Assays (e.g., ADP-Glo™, LanthaScreen®):
-
Principle: These assays avoid radioactivity by measuring other products or consequences of the kinase reaction. ADP-Glo™ quantifies the amount of ADP produced, which is directly proportional to kinase activity.[10] LanthaScreen® is a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP pocket by the inhibitor.[11]
-
Protocol Outline (ADP-Glo™):
-
Set up the kinase reaction as described for the radiometric assay, but with non-radioactive ATP.[10]
-
After the kinase reaction incubation, add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.[10]
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.
-
Calculate IC50 values as described above.
-
Cell-Based Assays
These assays measure the inhibitor's effect within a cellular context, providing insights into its cell permeability and efficacy at the level of a signaling pathway.
1. IRF3 Phosphorylation Western Blot:
-
Principle: This assay assesses the ability of the inhibitors to block the phosphorylation of IRF3, a direct downstream substrate of TBK1 and IKKε.
-
Protocol Outline:
-
Plate cells (e.g., macrophages, HEK293 cells expressing a relevant receptor) and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound, BX795, or a vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist to activate the TBK1/IKKε pathway (e.g., lipopolysaccharide (LPS) for TLR4, poly(I:C) for TLR3/RIG-I).[12]
-
Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Probe the membrane with a primary antibody specific for phosphorylated IRF3 (p-IRF3).[14]
-
Subsequently, probe the same membrane with an antibody for total IRF3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[15]
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry and normalize the p-IRF3 signal to the total IRF3 signal.
-
Conclusion
The choice between this compound and BX795 depends critically on the experimental context. While both are effective inhibitors of TBK1 and IKKε, this compound offers a significantly more targeted approach with a lower likelihood of confounding off-target effects.[1] For studies where the specific roles of TBK1/IKKε are being dissected, this compound is the superior tool. BX795, with its broader kinase inhibition profile, may be useful in contexts where the simultaneous inhibition of multiple pathways is desired, but its use requires careful consideration and validation to account for its polypharmacology.[3] Researchers should always consider the full selectivity profile of any kinase inhibitor and choose the compound that best suits their experimental question, validating its effects in their specific system.
References
- 1. mdpi.com [mdpi.com]
- 2. invivogen.com [invivogen.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε: A DISTINCT UPSTREAM KINASE MEDIATES SER-172 PHOSPHORYLATION AND ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. invivogen.com [invivogen.com]
- 13. researchgate.net [researchgate.net]
- 14. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TBK1 Inhibitors: MRT67307 vs. GSK8612
For Researchers, Scientists, and Drug Development Professionals
In the landscape of innate immunity and inflammation research, targeting TANK-binding kinase 1 (TBK1) has emerged as a critical strategy for understanding and potentially treating a range of diseases, from viral infections to autoimmune disorders and cancer. Two prominent small molecule inhibitors, MRT67307 and GSK8612, are frequently employed to probe TBK1 function. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | GSK8612 |
| Primary Target(s) | Dual inhibitor of TBK1 and IKKε | Highly selective inhibitor of TBK1 |
| Potency (TBK1) | IC50: 19 nM[1][2] | pIC50: 6.8; pKd: 8.0[3][4] |
| Selectivity | Broader kinase inhibition profile | Highly selective for TBK1 |
| Known Off-Targets | IKKε, ULK1, ULK2, MARKs, SIK2, Aurora B, JAK2, MLK1/3[1][5] | Minimal off-targets identified within a 10-fold affinity window of TBK1[4] |
| Primary Application | Probing pathways involving both TBK1 and IKKε | Selective investigation of TBK1-specific functions |
Biochemical Potency and Selectivity
The defining difference between this compound and GSK8612 lies in their selectivity profile. While both are potent inhibitors of TBK1, GSK8612 offers a much cleaner profile, making it a more precise tool for dissecting the specific roles of TBK1.
This compound is a dual inhibitor of the closely related IKK-related kinases, TBK1 and IKKε, with IC50 values of 19 nM and 160 nM, respectively[1][2]. However, its utility as a specific TBK1 probe is limited by its activity against other kinases. Notably, this compound also inhibits ULK1 and ULK2, key regulators of autophagy, with IC50 values of 45 nM and 38 nM, respectively[1]. This off-target activity should be a critical consideration in studies where autophagy might be a confounding factor. Further studies have shown that this compound can inhibit other kinases, including MARKs, SIK2, Aurora B, JAK2, and MLK1/3[5].
GSK8612 , in contrast, was developed as a highly selective TBK1 inhibitor. It exhibits a pIC50 of 6.8 for recombinant TBK1 and a pKd of 8.0[3][4]. Kinome-wide screening has confirmed its exceptional selectivity, with no significant off-targets identified within a 10-fold affinity window of its binding to TBK1[4]. This high degree of selectivity makes GSK8612 the preferred choice for studies aiming to isolate the biological functions of TBK1 from those of other kinases, particularly IKKε.
A direct comparison of their kinome-wide selectivity at different concentrations highlights the superior specificity of GSK8612. While this compound inhibits a significant number of kinases at 10 µM, GSK8612 shows minimal off-target binding even at 1 µM.
Cellular Activity: Inhibition of TBK1 Signaling
Both inhibitors effectively block the downstream signaling cascade of TBK1 in cellular contexts, primarily by preventing the phosphorylation of Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines.
This compound has been demonstrated to prevent the phosphorylation of IRF3 and the subsequent production of IFN-β in various cell types, including bone-marrow-derived macrophages (BMDMs)[1]. It effectively inhibits IRF signaling in a dose-dependent manner without affecting the canonical NF-κB pathway[6].
GSK8612 has also been shown to potently inhibit the phosphorylation of IRF3 in cellular assays. In Ramos cells stimulated with the TLR3 ligand poly(I:C), GSK8612 inhibited phospho-IRF3 with a pIC50 of 6.0[7]. Furthermore, it effectively blocks the secretion of IFN-β in THP-1 cells in response to STING agonists like cGAMP and dsDNA[7].
The TBK1 Signaling Pathway
Experimental Workflow for Inhibitor Comparison
Detailed Experimental Methodologies
In Vitro TBK1 Kinase Assay
This assay is designed to determine the direct inhibitory effect of the compounds on TBK1 enzymatic activity.
-
Reagents and Materials:
-
Recombinant human TBK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
TBK1 substrate (e.g., a peptide substrate like "CK1tide")
-
This compound and GSK8612
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plates
-
-
Procedure: a. Prepare serial dilutions of this compound and GSK8612 in kinase buffer. b. In a 96-well plate, add the recombinant TBK1 enzyme to each well. c. Add the serially diluted inhibitors to the respective wells. Include a DMSO control. d. Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 10-20 minutes) at room temperature. e. Initiate the kinase reaction by adding a mixture of the TBK1 substrate and ATP. f. Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C. g. Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. h. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-IRF3 Western Blot
This method is used to assess the ability of the inhibitors to block TBK1-mediated IRF3 phosphorylation in a cellular context.
-
Reagents and Materials:
-
Cell line (e.g., THP-1 monocytes or bone marrow-derived macrophages)
-
Cell culture medium and supplements
-
This compound and GSK8612
-
Stimulant (e.g., LPS, poly(I:C), or cGAMP)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound or GSK8612 (and a DMSO control) for 1-2 hours. c. Stimulate the cells with the chosen agonist for the appropriate time (e.g., 1-3 hours). d. Wash the cells with ice-cold PBS and lyse them with lysis buffer. e. Determine the protein concentration of the lysates using a BCA assay. f. Denature the protein samples and resolve them by SDS-PAGE. g. Transfer the proteins to a PVDF membrane. h. Block the membrane with blocking buffer for 1 hour at room temperature. i. Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C. j. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. k. Detect the signal using an ECL reagent and an imaging system. l. Strip the membrane and re-probe for total IRF3 and a loading control to normalize the data.
IFN-β Secretion ELISA
This assay quantifies the amount of IFN-β secreted into the cell culture medium following TBK1 activation and its inhibition.
-
Reagents and Materials:
-
Cell line and culture reagents as described above.
-
This compound and GSK8612
-
Stimulant (e.g., LPS, poly(I:C), or cGAMP)
-
Human or mouse IFN-β ELISA kit
-
96-well ELISA plate
-
Plate reader
-
-
Procedure: a. Seed cells and treat with inhibitors and stimulants as described for the Western blot protocol. b. After the stimulation period, carefully collect the cell culture supernatant. c. Centrifuge the supernatant to remove any cellular debris. d. Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves: i. Adding the collected supernatants and a standard curve of recombinant IFN-β to the antibody-coated plate. ii. Incubating to allow IFN-β to bind to the capture antibody. iii. Washing the plate and adding a detection antibody. iv. Washing the plate and adding a substrate solution to develop a colorimetric signal. v. Stopping the reaction and measuring the absorbance at the appropriate wavelength. e. Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.
Conclusion and Recommendations
Both this compound and GSK8612 are valuable tools for studying TBK1-mediated signaling. However, their distinct selectivity profiles dictate their optimal applications.
-
This compound is a potent dual inhibitor of TBK1 and IKKε. It can be useful for investigating pathways where both kinases are thought to play a role. However, researchers must be cautious of its off-target effects, particularly on the autophagy pathway through ULK1/2 inhibition.
For researchers aiming for the most precise and unambiguous interrogation of TBK1's role, GSK8612 is the recommended inhibitor . When using this compound, it is crucial to perform appropriate control experiments to account for its off-target activities.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. mdpi.com [mdpi.com]
- 3. TANK-binding kinase 1 inhibitor GSK8612 enhances daunorubicin sensitivity in acute myeloid leukemia cells via the AKT-CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. TBK1 is a Synthetic Lethal Target in Cancer with VHL Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating MRT67307: A Comparative Guide to Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
The small molecule inhibitor MRT67307 has emerged as a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), as well as the Unc-51 like autophagy activating kinases 1 and 2 (ULK1 and ULK2). These kinases are pivotal regulators of innate immunity and autophagy, respectively, making this compound a valuable tool for studying these pathways and a potential therapeutic agent. However, the specificity of small molecule inhibitors can be a concern, necessitating rigorous validation of their on-target effects. This guide provides a comprehensive comparison of the effects of this compound with genetic knockouts of its primary targets, supported by experimental data and detailed protocols.
Unveiling Off-Target Effects: The Case of CYLD Phosphorylation
A critical aspect of validating any small molecule inhibitor is to distinguish its on-target effects from potential off-target activities. A study investigating the role of TBK1/IKKε in T cell receptor (TCR) signaling provides a compelling example of the importance of genetic knockouts in this process. Initial findings suggested that this compound inhibited the TCR-induced phosphorylation of the deubiquitinating enzyme CYLD at Ser418, seemingly confirming the involvement of TBK1/IKKε.
However, subsequent experiments using CRISPR/Cas9-generated TBK1/IKKε double knockout (DKO) Jurkat T cells revealed a crucial discrepancy. The inhibitory effect of this compound on CYLD phosphorylation persisted even in the absence of its intended targets.[1][2] This pivotal finding demonstrates that while this compound does inhibit CYLD phosphorylation, this particular effect is independent of TBK1 and IKKε, highlighting a potential off-target activity of the compound.[1][2]
This example underscores the indispensable role of genetic knockouts in validating the mechanism of action of small molecule inhibitors and avoiding misinterpretation of experimental results.
Comparative Analysis of this compound and Genetic Knockouts
To facilitate a clear comparison, the following tables summarize the expected and observed effects of this compound treatment versus genetic knockout of its target kinases on key signaling events.
Table 1: Comparison of this compound and TBK1/IKKε Knockout on the Innate Immune Pathway
| Condition | Target(s) | Key Readout: IRF3 Phosphorylation | Expected Outcome | Observed Outcome/Notes |
| This compound Treatment | TBK1/IKKε | Reduced | Inhibition of IRF3 phosphorylation | This compound effectively prevents the phosphorylation of IRF3 in various cell types.[3][4][5] |
| TBK1 Knockout (KO) | TBK1 | Reduced | Significant reduction in IRF3 phosphorylation | TBK1 KO cells show a substantial decrease in IRF3 phosphorylation upon stimulation.[6] |
| IKKε Knockout (KO) | IKKε | Partially Reduced | Minor to moderate reduction in IRF3 phosphorylation | IKKε has a partially redundant role with TBK1 in IRF3 activation. |
| TBK1/IKKε Double KO | TBK1 and IKKε | Abolished | Complete abrogation of IRF3 phosphorylation | DKO cells are unable to phosphorylate IRF3 in response to relevant stimuli.[2] |
Table 2: Comparison of this compound and ULK1/ULK2 Knockout on the Autophagy Pathway
| Condition | Target(s) | Key Readout: Autophagy Flux (LC3-II turnover) | Expected Outcome | Observed Outcome/Notes |
| This compound Treatment | ULK1/ULK2 | Blocked | Inhibition of autophagosome formation and LC3-II accumulation | This compound potently blocks autophagy in cells, as measured by LC3-II turnover and p62 accumulation.[7][8][9] |
| ULK1 Knockout (KO) | ULK1 | Impaired | Significant reduction in autophagy flux | ULK1 KO cells exhibit a marked decrease in autophagy.[10] |
| ULK2 Knockout (KO) | ULK2 | Partially Impaired | Moderate reduction in autophagy flux, often compensated by ULK1 | ULK2's role can be redundant with ULK1.[11] |
| ULK1/ULK2 Double KO | ULK1 and ULK2 | Abolished | Complete blockage of autophagy initiation | DKO cells are deficient in initiating autophagy.[8] |
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships between this compound, its targets, and the downstream signaling events, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summarized protocols for key assays used to assess the effects of this compound and genetic knockouts.
Immunoblotting for IRF3 Phosphorylation
This protocol is designed to detect the activated, phosphorylated form of IRF3.
-
Cell Treatment:
-
Plate cells (e.g., HEK293T, MEFs, or Jurkat T cells) and grow to 70-80% confluency.
-
For inhibitor studies, pre-treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., poly(I:C), Sendai virus) for the indicated time to induce IRF3 phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and SDS-PAGE:
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total IRF3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Autophagy Flux Assay (LC3-II Turnover)
This assay measures the rate of autophagosome formation and degradation, providing a dynamic measure of autophagy.
-
Cell Treatment:
-
Plate cells (e.g., MEFs) and allow them to adhere.
-
Treat cells with this compound, or use knockout cell lines, under basal or starvation (e.g., EBSS) conditions.
-
In parallel, treat a set of cells with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the final 2-4 hours of the experiment. This will block the degradation of LC3-II, allowing for the measurement of autophagosome accumulation.
-
-
Sample Preparation and Immunoblotting:
-
Lyse cells as described in the immunoblotting protocol above.
-
Perform SDS-PAGE using a 12-15% polyacrylamide gel to resolve LC3-I and LC3-II bands.
-
Transfer proteins to a PVDF membrane.
-
Block and probe the membrane with a primary antibody against LC3.
-
Following ECL detection, quantify the intensity of the LC3-II band. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
-
The membrane can also be probed for p62/SQSTM1, a protein that is degraded by autophagy; its accumulation indicates a block in the pathway.
-
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the kinase activity of its targets.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
In a microplate, combine the recombinant kinase (e.g., TBK1 or ULK1), a suitable substrate (e.g., myelin basic protein for TBK1, or a specific peptide substrate), and varying concentrations of this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).
-
-
Incubation and Termination:
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture onto phosphocellulose paper.
-
-
Detection and Analysis:
-
If using radiolabeled ATP, quantify the incorporation of the radioactive phosphate into the substrate using a scintillation counter or autoradiography.
-
Calculate the percentage of kinase inhibition at each concentration of this compound to determine the IC50 value.
-
Generation of Knockout Cell Lines using CRISPR/Cas9
This protocol provides a general framework for creating gene-specific knockouts.
-
gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a critical exon of the gene of interest (e.g., TBK1, IKBKE, ULK1, or ULK2).
-
Clone the sgRNA sequences into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids.
-
Harvest the lentivirus-containing supernatant after 48-72 hours.
-
Transduce the target cells with the lentivirus.
-
-
Selection and Validation:
-
Select transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution.
-
Screen individual clones for successful gene knockout by immunoblotting to confirm the absence of the target protein and by DNA sequencing to identify frameshift mutations.
-
Conclusion
The validation of small molecule inhibitors with genetic knockouts is a cornerstone of rigorous pharmacological research. The case of this compound and its off-target effect on CYLD phosphorylation serves as a powerful reminder of this principle. While this compound remains a valuable tool for interrogating the roles of TBK1/IKKε and ULK1/ULK2, researchers must be mindful of its potential for off-target activities. By employing the comparative approaches and detailed protocols outlined in this guide, scientists and drug development professionals can more confidently dissect the complex signaling pathways regulated by these kinases and advance the development of more specific and effective therapeutic interventions.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The role of TBK1 and IKKε in the expression and activation of Pellino 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9-Mediated Chicken TBK1 Gene Knockout and Its Essential Role in STING-Mediated IFN-β Induction in Chicken Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Perinatal versus adult loss of ULK1 and ULK2 distinctly influences cardiac autophagy and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3.amazonaws.com [s3.amazonaws.com]
Navigating the Landscape of TBK1 Inhibition: A Comparative Guide to Alternatives for MRT67307
For researchers, scientists, and drug development professionals investigating the intricate roles of TANK-binding kinase 1 (TBK1), the selection of a potent and specific inhibitor is paramount. MRT67307 has been a widely utilized tool compound; however, a growing arsenal of alternative inhibitors offers distinct profiles of potency, selectivity, and cellular activity. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to aid in the rational selection of the most appropriate chemical probe for your research needs.
Performance Comparison of TBK1 Inhibitors
The efficacy and specificity of small molecule inhibitors are critical determinants of their utility in dissecting cellular signaling pathways. The following tables summarize the quantitative data for this compound and its principal alternatives, focusing on their inhibitory concentration (IC50) against TBK1 and the closely related IKKε, as well as notable off-target effects.
| Inhibitor | TBK1 IC50 (nM) | IKKε IC50 (nM) | Key Off-Targets | Reference(s) |
| This compound | 19 | 160 | ULK1 (45 nM), ULK2 (38 nM) | [1] |
| GSK8612 | ~15.8 (pIC50 = 7.8) | >10,000 | Highly selective | [2][3] |
| BX795 | 6 | 41 | PDK1 (6 nM), Aurora Kinase B, MARKs | [4] |
| Amlexanox | ~1,000-2,000 | ~1,000-2,000 | PDE3, PDE4 | [4] |
| BAY-985 | 1.5 - 2 | 2 | Not extensively reported | [4] |
Table 1: In Vitro Potency and Selectivity of TBK1 Inhibitors. This table provides a direct comparison of the biochemical potency of various inhibitors against TBK1 and the homologous kinase IKKε. Lower IC50 values indicate higher potency. The data highlights the superior selectivity of GSK8612 for TBK1 over IKKε and other kinases.
| Inhibitor | Cellular Assay | Readout | Effective Concentration | Key Findings | Reference(s) |
| This compound | Poly(I:C)-stimulated BMDMs | IRF3 Phosphorylation | 2 µM | Prevents IRF3 phosphorylation | [1] |
| GSK8612 | Poly(I:C)-stimulated Ramos cells | IRF3 Phosphorylation | pIC50 = 6.0 (~1 µM) | Inhibits TLR3-induced IRF3 phosphorylation | [2] |
| GSK8612 | cGAMP-stimulated THP-1 cells | IFNβ Secretion | pIC50 = 6.3 (~0.5 µM) | Inhibits STING-dependent IFNβ secretion | [2] |
| BX795 | dsRNA-stimulated cells | JNK Activation | 10 µM | Off-target inhibition of JNK activation | [5] |
Table 2: Cellular Activity of TBK1 Inhibitors. This table summarizes the performance of inhibitors in cell-based assays, providing insights into their functional effects on TBK1-mediated signaling pathways. The effective concentrations highlight the translation of biochemical potency to a cellular context.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies for key assays are provided below.
In Vitro Kinase Assay for TBK1 Inhibition
This protocol is adapted from established methods for measuring the activity of TBK1 inhibitors in a biochemical setting.[6][7]
Materials:
-
Recombinant human TBK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a peptide substrate like "TBK1tide" or a protein substrate like IRF3)
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include a DMSO-only control.
-
Prepare a 2X kinase/substrate solution in kinase buffer. Add 2 µL of this solution to each well.
-
Prepare a 2X ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for IRF3 Phosphorylation
This protocol details the detection of TBK1-mediated IRF3 phosphorylation in cell lysates.[8][9]
Materials:
-
Cell culture reagents
-
TBK1 pathway agonist (e.g., poly(I:C), cGAMP)
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-IRF3 Ser396, anti-total IRF3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with the desired concentrations of inhibitors or DMSO for 1 hour.
-
Stimulate the cells with a TBK1 pathway agonist for the appropriate time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total IRF3 and a loading control like GAPDH.
ELISA for IFN-β Secretion
This protocol describes the quantification of secreted IFN-β in cell culture supernatants as a downstream measure of TBK1 activity.[1][10]
Materials:
-
Cell culture reagents
-
TBK1 pathway agonist
-
Test inhibitors
-
Human or mouse IFN-β ELISA kit (e.g., from R&D Systems, Abcam)
-
Microplate reader
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with inhibitors or DMSO for 1 hour.
-
Stimulate the cells with a TBK1 pathway agonist.
-
After an appropriate incubation period (e.g., 16-24 hours), collect the cell culture supernatants.
-
Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow IFN-β to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the TBK1 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: TBK1 signaling pathway in innate immunity.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of IRF3, IRF7 mediated by TBK1, IKK (IKBKE) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mabtech.com [mabtech.com]
Comparative Analysis of MRT67307 Cross-Reactivity with Other Kinases
MRT67307 is a potent, reversible, and ATP-competitive small molecule inhibitor primarily targeting TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε), key regulators of the innate immune response.[1][2][3] It is a derivative of BX795 but exhibits a more selective profile with fewer off-target effects, particularly concerning the JNK and p38 MAPK pathways.[1][3][4] This guide provides a comparative overview of this compound's inhibitory activity against its primary targets and a panel of other kinases, supported by experimental data and protocols.
Quantitative Kinase Inhibition Profile of this compound
The selectivity of this compound has been assessed against a range of kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, providing a quantitative comparison of its potency against various targets. Lower IC50 values indicate higher potency.
| Kinase Target Family | Kinase | IC50 (nM) | Notes |
| IKK-related Kinases (Primary Targets) | TBK1 | 19 | Potent inhibition.[5][6][7][8] |
| IKKε | 160 | Potent inhibition.[5][6][7][8] | |
| Autophagy-related Kinases | ULK1 | 45 | High-potency off-target inhibition.[5] |
| ULK2 | 38 | High-potency off-target inhibition.[5][7] | |
| AMPK-related Kinases | MARK1 | 27 | Potent off-target inhibition.[3][6] |
| MARK2 | 52 | Potent off-target inhibition.[3][6] | |
| MARK3 | 36 | Potent off-target inhibition.[3] | |
| MARK4 | 41 | Potent off-target inhibition.[3] | |
| NUAK1 | 230 | Moderate off-target inhibition.[6] | |
| SIK1 | 250 | Moderate off-target inhibition.[6] | |
| SIK2 | 67 | Potent off-target inhibition.[3][6] | |
| SIK3 | 430 | Moderate off-target inhibition.[6] | |
| Canonical IKKs | IKKα | >10,000 | Highly selective over canonical IKKs.[5][7] |
| IKKβ | >10,000 | Highly selective over canonical IKKs.[5][7] |
Note: While potent against TBK1 and IKKε, this compound also demonstrates significant inhibitory activity against ULK, MARK, and SIK kinase families, which should be considered in experimental design.[3][5][6][8] However, it does not inhibit the canonical IKKα or IKKβ kinases, thus avoiding interference with the classical NF-κB signaling pathway.[1][5]
Signaling Pathway Inhibition by this compound
This compound primarily interferes with the TBK1/IKKε signaling cascade, which is crucial for the production of type I interferons in response to viral or bacterial stimuli. It also blocks the ULK1/2-mediated autophagy pathway.
Caption: this compound inhibits TBK1/IKKε and ULK1/ULK2 kinase activity.
Experimental Protocols
The determination of kinase inhibition by this compound typically involves biochemical and cell-based assays.
This in vitro assay directly measures the enzymatic activity of purified kinases and is considered a gold standard for kinase profiling.[9]
-
Objective: To determine the IC50 value of this compound against a specific kinase.
-
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate peptide or protein by the kinase. Inhibition is quantified by the reduction in substrate phosphorylation.[9][10]
-
Methodology:
-
Reaction Mixture Preparation: Purified kinases and their specific substrates are diluted in a kinase buffer (e.g., 50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 0.1% 2-mercaptoethanol, 10 mM magnesium acetate).[6][10]
-
Inhibitor Incubation: Serial dilutions of this compound (or a DMSO control) are pre-incubated with the kinase and substrate mixture.
-
Reaction Initiation: The kinase reaction is initiated by adding [γ-³²P]ATP to a final concentration of 0.1 mM.[6][10]
-
Incubation: The reaction proceeds for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).[10]
-
Reaction Termination: The reaction is stopped by adding a solution containing SDS (to a final concentration of 1.0%) and EDTA (to 20 mM).[6][10]
-
Detection: The reaction products are separated by SDS-PAGE. The gel is dried, and the radiolabeled, phosphorylated substrate is detected and quantified by autoradiography.[10]
-
Data Analysis: The amount of phosphorylation at different inhibitor concentrations is used to calculate the IC50 value.
-
Cell-based assays are crucial for confirming that the inhibitor can engage its target within a biological context and exert a downstream effect.[11]
-
Objective: To confirm that this compound inhibits TBK1/IKKε-mediated IRF3 phosphorylation in cells.
-
Principle: Macrophages are stimulated to activate the TBK1/IKKε pathway. The phosphorylation status of IRF3, a direct downstream substrate, is then measured by Western blot in the presence or absence of this compound.[6]
-
Methodology:
-
Cell Culture: Mouse bone-marrow-derived macrophages (BMDMs) or other suitable cell lines (e.g., MEFs, 293T cells) are cultured in appropriate media (e.g., DMEM with 10% FBS).[6][10]
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0-10 µM) or a DMSO control for a specified time (e.g., 1 hour).[10]
-
Pathway Stimulation: The TBK1/IKKε pathway is activated by treating cells with an agonist like poly(I:C) or lipopolysaccharide (LPS).[6]
-
Cell Lysis: After stimulation, cells are washed and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated IRF3 (p-IRF3) and total IRF3.
-
Detection and Analysis: The bands are visualized using a secondary antibody and chemiluminescence. The ratio of p-IRF3 to total IRF3 is calculated to determine the extent of inhibition.[7]
-
References
- 1. invivogen.com [invivogen.com]
- 2. nbinno.com [nbinno.com]
- 3. IKKe/TBK1 Inhibitor II, this compound [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
An Objective Comparison of MRT67307 and Other TBK1 Inhibitors for Research Applications
A detailed guide for researchers on the performance, mechanisms, and experimental use of MRT67307 in relation to other key inhibitors of TANK-binding kinase 1 (TBK1).
TANK-binding kinase 1 (TBK1) is a critical serine/threonine kinase that plays a central role in innate immunity, autophagy, and cell proliferation.[1][2] Its involvement in signaling pathways that trigger inflammatory responses, such as those mediated by Toll-like receptors (TLRs) and STING (Stimulator of Interferon Genes), makes it a significant target for therapeutic intervention in autoimmune diseases, inflammatory conditions, and cancer.[3][4] this compound is a potent and selective inhibitor of TBK1 and its close homolog IKKε, offering researchers a valuable tool to probe these pathways.[5][6] This guide provides a comparative overview of this compound against other widely used TBK1 inhibitors, supported by quantitative data and detailed experimental protocols.
TBK1 Signaling Pathway and Points of Inhibition
TBK1 acts as a crucial node in the innate immune response. Upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs) like cGAS or RIG-I, a signaling cascade is initiated that leads to the activation of TBK1. Activated TBK1 then phosphorylates key transcription factors, most notably Interferon Regulatory Factor 3 (IRF3), leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons (IFN-I) and other inflammatory genes.[2][3] TBK1 inhibitors like this compound block this cascade by preventing the kinase activity of TBK1, thereby inhibiting the phosphorylation of its downstream targets.
Caption: Canonical TBK1 signaling pathway leading to Type I Interferon production and the point of action for TBK1 inhibitors.
Quantitative Comparison of TBK1 Inhibitors
The efficacy of a kinase inhibitor is determined by its potency (how much of the drug is needed to inhibit the target) and selectivity (how specifically it binds to the intended target versus other kinases). This compound exhibits high potency for TBK1.[7][8] This section compares the biochemical potency (IC50) of this compound with other commonly used TBK1 inhibitors.
| Inhibitor | Target(s) | TBK1 IC50 | IKKε IC50 | Other Notable Targets (IC50) | Reference(s) |
| This compound | TBK1, IKKε | 19 nM | 160 nM | ULK1 (45 nM), ULK2 (38 nM) | [7][8][9] |
| Amlexanox | TBK1, IKKε | ~1-2 µM | ~1-2 µM | Multiple, including PDE3, PDE4 | [10] |
| BX795 | TBK1, IKKε | 6 nM | 41 nM | PDK1 (6 nM), Aurora B/C, MARK3 | [10] |
| GSK8612 | TBK1 | pIC50: 6.8 | - | Highly selective for TBK1 | [10] |
IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays. Lower values indicate higher potency. pIC50 is the negative log of the IC50 value.
Key Insights from the Data:
-
This compound is a highly potent dual inhibitor of TBK1 and IKKε, with a marked preference for TBK1.[8] It is significantly more potent than Amlexanox.[10] It's important to note its potent off-target inhibition of ULK1/2, which are key regulators of autophagy.[7][8]
-
Amlexanox is a less potent inhibitor compared to others and is often used at higher concentrations.[10] Its broader target profile can be a consideration in experimental design.[11]
-
BX795 , while potent against TBK1, has significant and potent off-target effects, most notably on PDK1, which is a critical kinase in the PI3K/AKT signaling pathway.[10] This lack of selectivity can complicate data interpretation.[12]
-
GSK8612 is highlighted for its high selectivity for TBK1, making it a valuable tool when specific inhibition of TBK1 is required with minimal off-target effects.[10][13]
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. Below are methodologies for key assays used to characterize TBK1 inhibitors.
In Vitro TBK1 Kinase Assay (Biochemical IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant TBK1.
Caption: A generalized workflow for an in vitro biochemical kinase assay to determine inhibitor potency.
Detailed Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 0.1% 2-mercaptoethanol, 10 mM magnesium acetate, and the desired concentration of a TBK1 substrate (e.g., a peptide derived from IRF3).
-
Enzyme and Inhibitor Addition: Add purified, active recombinant TBK1 enzyme to the reaction mix. Then, add the test inhibitor (e.g., this compound) at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP (e.g., at 0.1 mM, ~500 cpm/pmol) is used.[9] For non-radioactive methods, unlabeled ATP is used, and product formation (ADP) is measured using commercial kits like Transcreener® ADP² or ADP-Glo™.[14]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes) within the linear range of the assay.
-
Termination and Detection: Stop the reaction by adding a solution containing SDS and EDTA.[9] For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and quantify the incorporated radioactivity. For ADP detection assays, add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., fluorescence polarization, luminescence).
-
Data Analysis: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Assay: IRF3 Phosphorylation
This assay measures the inhibitor's ability to block TBK1 activity within a cellular context by assessing the phosphorylation of its direct downstream target, IRF3.
Methodology:
-
Cell Culture: Plate cells, such as bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells, in appropriate culture dishes.[8]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the TBK1 inhibitor (e.g., this compound, typically 1-10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.[5][8]
-
Stimulation: Induce the TBK1 pathway by treating the cells with a stimulant such as poly(I:C) (a TLR3 agonist) or by transfecting them with dsDNA (to activate the cGAS-STING pathway).[8][13]
-
Cell Lysis: After a defined stimulation period (e.g., 1-2 hours), wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated IRF3 (p-IRF3) and total IRF3. A loading control like β-actin or GAPDH should also be used.
-
Analysis: Quantify the band intensities for p-IRF3 and normalize them to total IRF3 to determine the dose-dependent effect of the inhibitor on TBK1's cellular activity.
Summary and Recommendations
This compound is a potent inhibitor of TBK1 and a valuable tool for studying innate immunity and related signaling pathways.[5] Its advantages include high potency and well-characterized dual activity against TBK1 and IKKε.
For researchers, the choice of inhibitor should be guided by the specific experimental question:
-
For potent, dual inhibition of TBK1/IKKε: This compound is an excellent choice, but its potent inhibition of the autophagy kinases ULK1/2 must be considered when interpreting results related to autophagy.[7][8][9]
-
For maximum TBK1 selectivity: GSK8612 is the preferred compound to minimize confounding effects from off-target inhibition.[10][13]
-
For general pathway inhibition where high potency is not critical: Amlexanox can be used, though its broader target profile should be acknowledged.[10]
-
Caution is advised with BX795: Due to its significant off-target activity, particularly against PDK1, data obtained using BX795 should be interpreted carefully and ideally validated with a more selective inhibitor.[10][12]
By selecting the appropriate inhibitor and employing rigorous, well-controlled experimental protocols, researchers can effectively dissect the complex roles of TBK1 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. invivogen.com [invivogen.com]
- 6. nbinno.com [nbinno.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. bellbrooklabs.com [bellbrooklabs.com]
The Specificity of MRT67307 in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
MRT67307 is a potent small molecule inhibitor with significant activity against key regulators of innate immunity and autophagy. Its utility in complex biological systems is critically dependent on its specificity. This guide provides an objective comparison of this compound's performance against alternative inhibitors, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their studies.
Overview of this compound's Primary Targets
This compound is a dual-target inhibitor, potently acting on two distinct signaling pathways:
-
Innate Immunity: It inhibits the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These kinases are crucial for the production of type I interferons in response to viral and bacterial infections.[1][2][3]
-
Autophagy: It inhibits the Unc-51 like autophagy activating kinases, ULK1 and ULK2. These are central initiators of the autophagic process, a cellular recycling mechanism essential for homeostasis and stress response.[1][4][5]
A key feature of this compound is its high selectivity against the classical IκB kinases, IKKα and IKKβ, which are central to the canonical NF-κB pathway.[1][2][4][5] This distinction is vital for dissecting specific signaling cascades.
Signaling Pathway Context
To understand the specificity of this compound, it is essential to visualize its points of intervention.
TBK1/IKKε Signaling in Innate Immunity
The following diagram illustrates the role of TBK1/IKKε in the cGAS-STING pathway, a primary mechanism for detecting cytosolic DNA. This compound directly inhibits TBK1 and IKKε, preventing the phosphorylation of IRF3 and subsequent interferon production.
ULK1/ULK2 Signaling in Autophagy Initiation
The diagram below shows the central role of the ULK1 complex in initiating autophagy, and its regulation by the nutrient-sensing kinases mTORC1 and AMPK. This compound directly inhibits ULK1 and ULK2, blocking the initiation of autophagosome formation.
References
- 1. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. TBK1 recruitment to STING activates both IRF3 and NF-kappaB that mediate immune defense against tumors and viral infections [cancer.fr]
- 5. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of MRT67307 on ULK1/2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MRT67307, a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with other commercially available inhibitors. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to assist researchers in selecting the most appropriate tool compounds for their studies of autophagy and other ULK1/2-mediated cellular processes.
Introduction to ULK1/2 Inhibition
ULK1 and its homolog ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2] Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making ULK1/2 attractive therapeutic targets.[1][2] this compound has been identified as a dual inhibitor of ULK1 and ULK2, effectively blocking the autophagic process.[2][3] This guide compares the in vitro potency of this compound with other known ULK1/2 inhibitors.
Comparative Analysis of ULK1/2 Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and several alternative compounds against ULK1 and ULK2. Lower IC50 values indicate greater potency.
| Inhibitor | ULK1 IC50 (nM) | ULK2 IC50 (nM) | Notes |
| This compound | 45[3][4] | 38[3][4] | Also inhibits TBK1 (IC50 = 19 nM) and IKKε (IC50 = 160 nM).[3] |
| MRT68921 | 2.9[5][6][7][8] | 1.1[5][6][7][8] | A potent dual inhibitor of ULK1 and ULK2.[5] |
| SBI-0206965 | 108[1][9][10] | 711[1][9] | Demonstrates selectivity for ULK1 over ULK2.[10] Also a potent inhibitor of AMPK. |
| DCC-3116 | 4.7 - 6[11][12][13] | 9 - 35[11][12][13] | A first-in-class, selective inhibitor of ULK1/2.[11] |
| ULK-101 | 1.6 - 8.3[11][14][15][16][17] | 30[11][14][15][16] | A potent and selective ULK1 inhibitor.[14] |
Signaling Pathway and Experimental Validation
To validate the inhibitory effect of compounds like this compound on ULK1/2, a series of experiments are typically performed. These assays aim to confirm target engagement and assess the downstream consequences of ULK1/2 inhibition on the autophagy pathway.
Caption: ULK1/2 signaling pathway in autophagy initiation.
A typical workflow for validating a ULK1/2 inhibitor is outlined below. This process begins with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to confirm target engagement and functional effects on autophagy.
Caption: Experimental workflow for ULK1/2 inhibitor validation.
Experimental Protocols
In Vitro ULK1/2 Kinase Assay
This protocol is designed to determine the IC50 value of a test compound against ULK1 or ULK2.
Materials:
-
Recombinant human ULK1 or ULK2 enzyme
-
ULK1/2 substrate (e.g., myelin basic protein or a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Test compound (e.g., this compound) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase assay buffer.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the ULK1 or ULK2 enzyme to the wells and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Phospho-ATG13 and LC3-II
This protocol is used to assess the cellular activity of a ULK1/2 inhibitor by measuring the phosphorylation of a direct ULK1/2 substrate, ATG13, and the conversion of LC3-I to LC3-II, a key marker of autophagosome formation.
Materials:
-
Cell line of interest (e.g., HeLa, MEFs)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Autophagy inducer (e.g., Earle's Balanced Salt Solution - EBSS for starvation)
-
Lysosomal inhibitor (e.g., Bafilomycin A1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ATG13 (Ser318), anti-ATG13, anti-LC3B, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 1-2 hours).
-
To assess autophagic flux, co-treat with an autophagy inducer (e.g., EBSS for 1-2 hours) and a lysosomal inhibitor (e.g., Bafilomycin A1 for the last 1-2 hours of treatment).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. A decrease in the phospho-ATG13 signal and a reduction in the accumulation of LC3-II in the presence of a lysosomal inhibitor are indicative of ULK1/2 inhibition and a block in autophagic flux.[18]
Conclusion
This compound is a valuable research tool for studying the roles of ULK1 and ULK2 in autophagy and other cellular processes. As demonstrated in the comparative data, other inhibitors with varying potency and selectivity profiles are also available. The choice of inhibitor will depend on the specific experimental needs, such as the desired level of potency and selectivity for ULK1 versus ULK2. The provided experimental protocols offer a framework for validating the efficacy of these inhibitors in both biochemical and cellular contexts.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. xcessbio.com [xcessbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. ULK compound (inhibitors, antagonists, inducers)-ProbeChem.com [probechem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. deciphera.com [deciphera.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Molecular dynamics simulations provide insights into ULK-101 potency and selectivity toward autophagic kinases ULK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of MRT67307: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical and safety information for the proper disposal of MRT67307, a potent inhibitor of IKKε and TBK1. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Understanding this compound: Key Properties
A summary of the key quantitative data for this compound is presented below, offering a quick reference for its physical and chemical characteristics.
| Property | Value |
| Molecular Formula | C₂₆H₃₆N₆O₂ |
| Molecular Weight | 464.60 g/mol |
| CAS Number | 1190378-57-4 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | 2-8°C |
Step-by-Step Disposal Protocol for this compound
While a specific Safety Data Sheet (SDS) for this compound detailing disposal was not publicly available, the following procedures are based on general best practices for the disposal of hazardous laboratory chemicals, particularly nitrogen-containing heterocyclic compounds.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles to protect from potential splashes.
-
Lab Coat: A standard laboratory coat to protect skin and clothing.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
The container must be compatible with the chemical and have a secure lid.
-
-
Liquid Waste (Solutions):
-
Solutions of this compound (e.g., in DMSO) must be collected in a separate, labeled hazardous liquid waste container.
-
Do not mix with other incompatible waste streams. Halogenated and non-halogenated solvent wastes should generally be kept separate.[1]
-
Ensure the container is properly sealed to prevent leaks and evaporation.
-
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration (if applicable) and the date the waste was first added to the container.
4. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.[2][3]
-
This area should be away from general lab traffic and drains.
-
Ensure secondary containment is used to capture any potential leaks.
5. Disposal Request:
-
Once the waste container is full or has been in storage for a designated period (check your institution's guidelines), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[3][4]
-
Do not dispose of this compound down the drain or in regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
